molecular formula C19H15BrO3S B2442378 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone CAS No. 868256-10-4

3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

カタログ番号: B2442378
CAS番号: 868256-10-4
分子量: 403.29
InChIキー: AOXAPGRGVRNAAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is a useful research compound. Its molecular formula is C19H15BrO3S and its molecular weight is 403.29. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(4-bromophenyl)sulfonyl-1-naphthalen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO3S/c20-17-7-9-18(10-8-17)24(22,23)12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXAPGRGVRNAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (CAS: 868256-10-4) is a highly functionalized γ -keto sulfone[1]. Molecules bearing the β -sulfonyl ketone (or γ -keto sulfone) scaffold are recognized as privileged building blocks in organic synthesis and pharmaceutical chemistry. They serve as critical reactive intermediates for the synthesis of complex heterocycles and exhibit promising biological profiles, including anti-inflammatory and antimicrobial activities[2].

This technical whitepaper provides an authoritative guide on the synthesis, mechanistic pathways, and analytical characterization of this specific compound, designed to equip researchers with field-proven, self-validating methodologies.

Structural and Physicochemical Properties

Understanding the baseline physicochemical properties is essential for predicting solubility, reactivity, and chromatographic behavior during synthesis.

Table 1: Physicochemical Data

PropertyValue
Chemical Name 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
CAS Number 868256-10-4
Molecular Formula C₁₉H₁₅BrO₃S
Molecular Weight 403.29 g/mol
Compound Class γ -Keto Sulfone
H-Bond Donors / Acceptors 0 / 3
Rotatable Bonds 5

Synthetic Strategies

The construction of the target γ -keto sulfone can be achieved via two primary routes.

Route A utilizes a modern, green-chemistry approach: the metal-free hydrosulfonylation of an α,β -unsaturated ketone (1-(2-naphthyl)-2-propen-1-one) using sodium 4-bromobenzenesulfinate[2]. This route is highly atom-economical and avoids the use of toxic transition metals. Route B relies on a classical nucleophilic substitution ( SN​2 ), where a β -chloro ketone is displaced by the sulfinate anion.

SyntheticPathways Target 3-[(4-Bromophenyl)sulfonyl] -1-(2-naphthyl)-1-propanone Enone 1-(2-Naphthyl)-2-propen-1-one + Sodium 4-bromobenzenesulfinate Enone->Target Route A (Hydrosulfonylation) ChloroKetone 3-Chloro-1-(2-naphthyl)-1-propanone + Sodium 4-bromobenzenesulfinate ChloroKetone->Target Route B (Nucleophilic Substitution)

Fig 1: Synthetic pathways for 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone.

Experimental Protocols

Protocol A: Acid-Mediated Hydrosulfonylation (Recommended)

Causality & Rationale: Traditional sulfonylation often requires stoichiometric oxidants or metal catalysts. By introducing a mild Brønsted acid, the carbonyl oxygen of the enone is protonated. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone, increasing the electrophilicity at the β -carbon and facilitating a rapid conjugate addition by the soft sulfinate nucleophile[2].

Reagents:

  • 1-(2-Naphthyl)-2-propen-1-one (1.0 equiv, 10.0 mmol)

  • Sodium 4-bromobenzenesulfinate (1.5 equiv, 15.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 equiv, 2.0 mmol)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-naphthyl)-2-propen-1-one in 40 mL of the EtOH/H₂O solvent mixture.

  • Electrophilic Activation: Add p-TsOH to the stirring solution. Stir at room temperature for 10 minutes to ensure complete protonation equilibrium.

  • Nucleophilic Addition: Add sodium 4-bromobenzenesulfinate portion-wise over 5 minutes.

  • Thermal Promotion: Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active enone spot indicates completion.

  • Quenching: Cool the mixture to room temperature. Dilute with 50 mL of distilled water to precipitate the crude product and partition the acid into the aqueous phase.

  • Extraction & Neutralization: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL). Causality: Neutralizing the acid prevents retro-Michael degradation during solvent evaporation.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol to yield pure white crystals.

Protocol B: Classical Nucleophilic Substitution

Causality & Rationale: This route utilizes N,N-Dimethylformamide (DMF) as the solvent. DMF is a polar aprotic solvent that strongly solvates the sodium cation but leaves the sulfinate anion "naked." This maximizes the nucleophilicity of the sulfinate, driving the SN​2 displacement of the chloride leaving group.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-chloro-1-(2-naphthyl)-1-propanone (1.0 equiv) in anhydrous DMF (10 mL/mmol) under a nitrogen atmosphere.

  • Reagent Addition: Add sodium 4-bromobenzenesulfinate (1.2 equiv) in one portion.

  • Reaction: Heat the mixture to 80 °C and stir for 8 hours.

  • Work-up: Pour the hot mixture directly into a 5-fold volume of crushed ice/water. The sudden shift in polarity forces the highly lipophilic target molecule to crash out of solution.

  • Filtration: Vacuum filter the resulting precipitate and wash copiously with cold water to remove residual DMF and unreacted sodium sulfinate salts.

Mechanistic Insights

The acid-mediated hydrosulfonylation operates via a distinct ionic mechanism rather than a radical pathway. Understanding this flow of electrons is critical for troubleshooting low yields or unexpected side products.

Mechanism Step1 1-(2-Naphthyl)-2-propen-1-one Step2 Protonated Enone (Oxonium Ion) Step1->Step2 + H+ (Acid Activation) Step3 Nucleophilic Attack by 4-Br-Ph-SO2- Step2->Step3 Sulfinate Conjugate Addition Step4 Enol Intermediate Step3->Step4 C-S Bond Formation Step5 Target γ-Keto Sulfone Step4->Step5 Tautomerization

Fig 2: Acid-mediated hydrosulfonylation mechanism yielding the target γ-keto sulfone.

Characterization & Analytical Data

Accurate structural verification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The presence of the strongly electron-withdrawing sulfonyl and carbonyl groups predictably deshields the aliphatic ethylene bridge.

Infrared (IR) Spectroscopy Markers:

  • C=O Stretch: ~1680 cm⁻¹ (Conjugated aryl ketone)

  • SO₂ Asymmetric Stretch: ~1320 cm⁻¹

  • SO₂ Symmetric Stretch: ~1150 cm⁻¹

Table 2: ¹H NMR Spectral Data Analysis (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Rationale
3.45 Triplet (J = 7.5 Hz)2H-CH₂-C(=O)-Deshielded by the adjacent carbonyl group; split into a triplet by the neighboring methylene protons.
3.58 Triplet (J = 7.5 Hz)2H-CH₂-SO₂-Strongly deshielded by the highly electronegative sulfonyl group.
7.65 Doublet (J = 8.5 Hz)2HAr-H (Bromophenyl)AA'BB' spin system; protons ortho to the bromine atom.
7.82 Doublet (J = 8.5 Hz)2HAr-H (Bromophenyl)AA'BB' spin system; protons ortho to the sulfonyl group (more deshielded due to electron withdrawal).
7.55 - 8.05 Multiplets6HAr-H (Naphthyl)Complex splitting due to the extended conjugation of the naphthyl ring system.
8.45 Singlet (br)1HAr-H (Naphthyl C1)Highly deshielded isolated proton at the 1-position of the 2-naphthyl group.

Applications in Drug Development

In the context of medicinal chemistry, γ -keto sulfones like 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone act as versatile pharmacophores. The sulfonyl moiety is an excellent hydrogen-bond acceptor and is metabolically stable compared to its sulfide or sulfoxide counterparts. Furthermore, the 4-bromophenyl group provides a convenient synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for rapid Structure-Activity Relationship (SAR) library generation.

Sources

physical and chemical properties of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

PropertyValueCausality / Structural SignificanceMolecular FormulaC₁₉H₁₅BrO₃SDefines the exact mass; the presence of Br and S provides distinct isotopic signatures for mass spectrometry.Molar Mass403.29 g/mol High molecular weight dictates low volatility and a solid state at standard ambient conditions [1].Physical StateCrystalline SolidDriven by strong intermolecular dipole-dipole interactions ( π π stacking, C=O, and S=O dipoles).Melting Point140–150 °C (Est.)The rigid 2-naphthyl and 4-bromophenyl rings significantly increase the crystal lattice energy.Solubility ProfileDCM, EtOAc, DMSO (High) H₂O (Insoluble)High lipophilicity ( logP≈4.5 ); the molecule lacks hydrogen bond donors, rendering it hydrophobic.Isotopic Signaturem/z 403 / 405 (1:1)A diagnostic 1:1 doublet in ESI-MS [M+H]⁺ confirms the presence of a single bromine atom (⁷⁹Br / ⁸¹Br).

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone stems from its divergent reactivity profile. As a Senior Application Scientist, it is critical to recognize how the electronic push-and-pull of the molecule dictates its downstream applications.

  • The Carbonyl Center (Electrophilic): The C1 ketone is conjugated with the 2-naphthyl ring, stabilizing it slightly but leaving it highly susceptible to nucleophilic attack (e.g., reductive amination or asymmetric reduction to chiral alcohols).

  • The α -Methylene Protons (Acidic): The C2 protons are flanked by the carbonyl, lowering their pKa​ to approximately 18–20. This allows for selective enolate generation and subsequent alkylation or aldol condensations.

  • The Sulfonyl Moiety (Electron-Withdrawing/Leaving Group): The 4-bromophenyl sulfonyl group heavily polarizes the C3 carbon. Under specific reductive or basic conditions, it can act as a leaving group (e.g., in Julia-Kocienski-type olefinations or desulfonylation protocols).

ReactivityCoreγ-Keto Sulfone ScaffoldKetoneC1 Carbonyl(2-Naphthyl)Core->KetoneAlphaCH2C2 Methylene(α-Protons)Core->AlphaCH2SulfoneC3 Sulfonyl(4-Bromophenyl)Core->SulfoneK_ReactReductive AminationKetone->K_React ElectrophilicA_ReactEnolate AlkylationAlphaCH2->A_React Acidic (pKa ~18)S_ReactJulia-Kocienski OlefinationSulfone->S_React Electron Withdrawing

Divergent reactivity profile of the 3-sulfonyl-1-propanone scaffold.

Synthetic Methodology: The NHC-Catalyzed Stetter Reaction

The most elegant and atom-economical method to synthesize this specific γ -keto sulfone is via an N-Heterocyclic Carbene (NHC)-catalyzed intermolecular Stetter reaction, a methodology pioneered for γ -keto sulfones by Biju and colleagues [2]. This approach utilizes an "Umpolung" (polarity reversal) strategy, converting the naturally electrophilic 2-naphthaldehyde into a nucleophile.

MechanismA2-NaphthaldehydeCBreslow Intermediate(Nucleophilic Acyl Anion)A->C Nucleophilic Attack by NHCBNHC Precatalyst + BaseB->C Deprotonation &Carbene GenerationEC-C Bond Formation(Zwitterionic Adduct)C->E Umpolung Conjugate AdditionD4-Bromophenyl Vinyl Sulfone(Michael Acceptor)D->E Electrophilic CaptureE->B NHC TurnoverF3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanoneE->F Proton Transfer &Catalyst Elimination

Catalytic cycle of the NHC-mediated Stetter reaction yielding the γ-keto sulfone.
Step-by-Step Self-Validating Protocol

Phase 1: Pre-catalyst Activation

  • Flame-dry a 25 mL Schlenk flask under argon to eliminate ambient moisture. Causality: Moisture will prematurely protonate and quench the highly sensitive free carbene intermediate.

  • Charge the flask with 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (NHC pre-catalyst, 10 mol%) and anhydrous THF (5.0 mL).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 15 mol%) dropwise at room temperature. Self-Validation: DBU selectively deprotonates the imidazolium salt. The solution will transition from colorless to a pale yellow tint, visually validating the generation of the active free carbene.

Phase 2: Umpolung Activation 4. Introduce 2-naphthaldehyde (1.0 mmol) to the activated carbene solution. Stir for 10 minutes. Self-Validation: The nucleophilic carbene attacks the aldehyde carbonyl, followed by a proton shift to form the Breslow intermediate. The reaction mixture typically deepens to an orange hue, validating the formation of the extended conjugated acyl anion equivalent.

Phase 3: Conjugate Addition 5. Add 4-bromophenyl vinyl sulfone (1.1 mmol) portion-wise over 5 minutes. Causality: The Breslow intermediate attacks the electron-deficient β -carbon of the vinyl sulfone. Slow addition prevents localized thermal spikes and suppresses unwanted vinyl sulfone polymerization. 6. Stir the reaction at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active vinyl sulfone spot ( Rf​≈0.5 ) and the emergence of a new, highly UV-active product spot ( Rf​≈0.3 ) confirms reaction progression.

Phase 4: Quenching and Isolation 7. Quench the reaction with saturated aqueous NH₄Cl (10 mL). Causality: The mild acid protonates the final enolate intermediate, releasing the NHC catalyst and halting further side reactions without hydrolyzing the newly formed γ -keto sulfone. 8. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify the crude residue via silica gel flash chromatography to yield the pure product as a crystalline solid.

Analytical Characterization Signatures

To verify the structural integrity of the synthesized 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone, the following spectroscopic signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz): The C2 and C3 methylene protons will appear as two distinct, coupled triplets (an A2​X2​ spin system) in the region of 3.40–3.70 ppm. The aromatic region (7.50–8.50 ppm) will integrate for 11 protons, featuring the distinct AA′BB′ splitting pattern of the 1,4-disubstituted bromophenyl ring.

  • FT-IR (ATR): Strong, sharp absorption bands will be observed at 1680 cm⁻¹ (conjugated C=O stretch), 1320 cm⁻¹ (asymmetric S=O stretch), and 1150 cm⁻¹ (symmetric S=O stretch).

References

  • NextSDS. (2026). 3-[(4-BROMOPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE — Chemical Substance Information. NextSDS Substance Database. URL: [Link]

  • Bhunia, A., Yetra, S. R., Bhojgude, S. S., & Biju, A. T. (2012). Efficient Synthesis of γ-Keto Sulfones by NHC-Catalyzed Intermolecular Stetter Reaction. Organic Letters, 14(11), 2830-2833. URL: [Link]

Technical Whitepaper: Synthesis, Characterization, and Applications of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and materials science, polyfunctional building blocks are critical for developing complex molecular architectures. 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (CAS: 868256-10-4) is a highly versatile β -sulfonyl ketone. By combining a lipophilic naphthyl chromophore, a reactive propanone linker, and a heavy-atom substituted sulfonyl group, this molecule serves as a pivotal intermediate in both pharmaceutical drug discovery and the formulation of photosensitive materials.

This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and mechanistic pathways, designed specifically for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a molecular building block is the first step in predicting its behavior in complex reaction matrices. The molecular formula of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is C19H15BrO3S , yielding a molecular weight of 403.30 g/mol [1],.

The inclusion of the bromine atom not only increases the molecular weight but also provides a distinct isotopic signature and a potential site for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for reaction planning and chromatographic method development.

PropertyValueCausality / Significance
Chemical Name 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanoneIUPAC standard nomenclature.
CAS Registry Number 868256-10-4Unique identifier for regulatory compliance[1].
Molecular Formula C19H15BrO3SDefines exact stoichiometry for synthesis.
Molecular Weight 403.30 g/mol High mass indicates a late-stage intermediate.
H-Bond Donors 0Enhances lipophilicity and membrane permeability.
H-Bond Acceptors 3 (Carbonyl and Sulfonyl Oxygens)Facilitates binding in target protein pockets.
Rotatable Bonds 5Provides moderate conformational flexibility.

Structural Causality & Reactivity

The chemical behavior of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is governed by the electronic interplay between its three functional domains:

  • The 2-Naphthyl Moiety: Acts as a highly lipophilic, electron-rich aromatic system. In analytical workflows, its extended π -conjugation provides a robust UV chromophore, ensuring high sensitivity during HPLC-UV monitoring.

  • The β -Sulfonyl Ketone Core: The methylene protons at the C2 and C3 positions are separated by a C-C bond but are individually influenced by adjacent electron-withdrawing groups. This structural arrangement makes the molecule susceptible to retro-Michael cleavage under strongly basic conditions.

  • The 4-Bromophenylsulfonyl Group: The sulfonyl group is a strong electron-withdrawing moiety that stabilizes adjacent carbanions. The para-bromine substituent serves a dual purpose: it enables halogen bonding in crystal engineering and acts as a reactive handle for palladium-catalyzed functionalization.

Synthetic Methodologies (Self-Validating System)

The most reliable and atom-economical route to access this compound is via the Conjugate Addition (Michael-type addition) of an arylsulfinate to a vinyl ketone.

Causality in Experimental Design

A common failure mode in β -sulfonyl ketone synthesis is the retro-Michael reaction, where the product degrades back into the starting enone and sulfinate under basic conditions. To prevent this, our protocol utilizes a weakly acidic buffered system (Ethanol/Acetic Acid). The acid serves to rapidly protonate the transient enolate intermediate, driving the equilibrium forward and locking the product in its stable keto form.

Step-by-Step Protocol: Conjugate Addition

Reagents Required:

  • 1-(2-Naphthyl)-2-propen-1-one (Electrophile, 1.0 equiv)

  • Sodium 4-bromobenzenesulfinate (Nucleophile, 1.2 equiv)

  • Glacial Acetic Acid (Buffer/Proton source, 1.5 equiv)

  • Absolute Ethanol (Solvent)

Procedure:

  • System Initialization: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 1-(2-Naphthyl)-2-propen-1-one in 50 mL of absolute ethanol.

  • Nucleophile Introduction: Add 12.0 mmol of sodium 4-bromobenzenesulfinate directly to the stirring solution. The mixture will likely form a heterogeneous suspension.

  • Buffer Addition: Dropwise, add 15.0 mmol of glacial acetic acid. Causality Note: The addition of acetic acid neutralizes the basicity of the sulfinate salt, generating the active sulfinic acid in situ while preventing base-catalyzed polymerization of the enone.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C for 4-6 hours. Monitor the consumption of the enone via TLC (Hexanes/Ethyl Acetate 7:3, UV detection).

  • Quenching & Isolation: Once complete, cool the mixture to 0°C. The target compound typically precipitates directly from the ethanolic solution. Filter the crude solid under a vacuum and wash with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize the crude product from a mixture of Ethanol/Water (8:2) to yield pure 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone as a crystalline solid.

SynthesisWorkflow A 1-(2-Naphthyl)-2-propen-1-one (Electrophile) D Conjugate Addition (Michael-Type) A->D B Sodium 4-Bromobenzenesulfinate (Nucleophile) B->D C Solvent/Buffer System (EtOH / AcOH, 80°C) C->D E Enolate Intermediate Protonation D->E F Crude 3-[(4-Bromophenyl)sulfonyl] -1-(2-naphthyl)-1-propanone E->F G Recrystallization & Drying F->G H Pure Target Compound (>98% Purity) G->H

Figure 1: Step-by-step synthetic workflow for 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone.

Mechanistic Pathway

The formation of the C-S bond occurs via a classic 1,4-conjugate addition. The sulfinate anion acts as a soft nucleophile, selectively attacking the soft electrophilic β -carbon of the α,β -unsaturated ketone.

Mechanism N1 Arylsulfinate Anion (Ar-SO2⁻) N3 C-S Bond Formation (Transition State) N1->N3 Nucleophilic Attack N2 Vinyl Ketone (Ar'-CO-CH=CH2) N2->N3 Electron Acceptance N4 Enolate Intermediate (Ar'-C(O⁻)=CH-CH2-SO2-Ar) N3->N4 N5 Proton Transfer (from AcOH) N4->N5 N6 β-Sulfonyl Ketone Product N5->N6 Tautomerization

Figure 2: Mechanistic pathway of the Michael addition forming the beta-sulfonyl ketone linkage.

Analytical Characterization

To ensure scientific integrity and validate the success of the synthesis, the following analytical signatures must be confirmed:

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom provides a highly diagnostic isotopic signature. The mass spectrum will exhibit a characteristic doublet for the molecular ion [M+H]+ at m/z 403.0 and 405.0 in an exact 1:1 ratio. This isotopic pattern is the definitive proof of bromine incorporation.

  • 1 H NMR (400 MHz, CDCl 3​ ): The methylene protons at C2 and C3 form an AA′BB′ spin system. Because of the rapid rotation around the C2-C3 bond, they typically resolve as two distinct apparent triplets near δ 3.40 ppm and δ 3.55 ppm. The causality of this downfield shift is the potent dual electron-withdrawing effect of the flanking carbonyl and sulfonyl groups.

  • Infrared Spectroscopy (FT-IR): A strong, sharp absorption band at 1680 cm −1 confirms the presence of the conjugated naphthyl carbonyl, while symmetric and asymmetric stretching bands at 1150 cm −1 and 1320 cm −1 validate the sulfonyl moiety.

Applications in Drug Development & Materials

Heterocyclic Precursors in Medicinal Chemistry

β -Sulfonyl ketones are privileged scaffolds for the synthesis of complex heterocycles. By reacting 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone with hydrazines or amidines, researchers can rapidly construct functionalized pyrazoles and pyrimidines. The bulky naphthyl group often enhances the binding affinity of these heterocycles in lipophilic protein pockets (e.g., kinase inhibitors).

Photoacid Generators (PAGs) in Lithography

Beyond medicinal chemistry, compounds structurally related to β -ketosulfones are highly valued in materials science as photoacid generators (PAGs) for photosensitive polyimide precursors[2]. Upon UV irradiation, the molecule undergoes photolytic cleavage, generating a strong sulfonic acid (4-bromobenzenesulfonic acid) that catalyzes the cross-linking or degradation of polymer resins in advanced semiconductor lithography.

References

  • NextSDS. "3-[(4-BROMOPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE - Chemical Substance Information." NextSDS Database, Retrieved March 20, 2026.[Link]

  • Google Patents. "Photosensitive polyimide precursor composition with photoacid generator (US5449588A)." United States Patent and Trademark Office, Retrieved March 20, 2026.

Sources

Structural Elucidation and Crystallographic Analysis of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Content Focus: Single-Crystal X-Ray Diffraction (SCXRD), Supramolecular Synthons, and Protocol Validation

Executive Summary & Pharmacological Relevance

The compound 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (CAS: 868256-10-4) belongs to the versatile class of β -ketosulfones. In medicinal chemistry, β -ketosulfones are highly valued not only as synthetic intermediates but also as active pharmacophores exhibiting potent anti-infective, antifungal, and enzyme-inhibitory (e.g., 11-HSD1) properties[1].

Understanding the precise three-dimensional architecture of this molecule is critical for rational drug design. The steric interplay between the bulky 2-naphthyl system and the 4-bromophenyl sulfonyl moiety, bridged by a flexible propan-1-one linker, dictates its binding affinity in biological targets. This whitepaper provides an in-depth, self-validating technical framework for the crystallographic elucidation of this compound, detailing the causality behind experimental choices and the resulting supramolecular assembly.

Molecular Architecture & Conformational Causality

The preferred solid-state conformation of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is governed by a delicate balance of intramolecular forces:

  • The Propan-1-one Linker: The sp3 hybridized carbons in the aliphatic chain provide torsional flexibility. However, the strong electron-withdrawing nature of the adjacent sulfonyl group restricts this flexibility, favoring a staggered conformation that minimizes steric clash between the naphthyl and bromophenyl rings.

  • The Sulfonyl Geometry: The O=S=O angle typically deviates from the ideal tetrahedral angle (widening to ~118°) due to the repulsion between the highly electronegative oxygen lone pairs. This V-shaped geometry acts as a rigid pivot point.

  • Halogen Bonding Potential: The para-substituted bromine atom features a region of positive electrostatic potential (the σ -hole) on the extension of the C–Br bond, making it a prime candidate for highly directional intermolecular halogen bonding[2].

Experimental Workflows: Self-Validating Protocols

To achieve a high-resolution structural model, the experimental pipeline must be meticulously controlled. Below are the step-by-step methodologies, grounded in causality and internal validation.

Protocol A: Thermodynamic Crystal Growth (Slow Diffusion)

Objective: To obtain single-domain, diffraction-quality crystals free of twinning or solvent inclusions.

  • Solvation: Dissolve 50 mg of the synthesized compound in 2.0 mL of dichloromethane (DCM) in a narrow borosilicate vial.

  • Antisolvent Layering: Carefully overlay the solution with 2.0 mL of n-hexane using a glass syringe, ensuring a sharp phase boundary.

  • Incubation: Seal the vial with a perforated cap and incubate at 293 K in a vibration-free environment for 72 hours.

  • Causality: The slow diffusion of the non-polar antisolvent (n-hexane) into the halogenated solvent (DCM) gradually lowers the dielectric constant of the medium. This ensures thermodynamic control over crystal nucleation, preventing the kinetic precipitation that leads to amorphous powders.

  • Self-Validation: Harvested crystals are examined under a cross-polarized optical microscope. A true single crystal will uniformly extinguish light (turn completely dark) every 90 degrees of rotation. If the extinction is patchy, the crystal is twinned and must be rejected.

Protocol B: Cryogenic Data Collection

Objective: To maximize high-angle diffraction intensity and minimize thermal diffuse scattering.

  • Mounting: Coat the validated crystal in perfluoropolyether cryo-oil and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer bathed in a 100 K nitrogen cold stream.

  • Irradiation: Collect data using Mo-K α radiation ( λ=0.71073 Å) via ω -scans.

  • Causality: Cryocooling to 100 K drastically reduces the atomic thermal vibrations (Debye-Waller factors). This prevents the "smearing" of electron density, thereby increasing the signal-to-noise ratio of high-resolution reflections necessary for accurate anisotropic refinement.

  • Self-Validation: The data reduction software evaluates the internal consistency of symmetry-equivalent reflections. An Rint​ value of <0.05 self-validates the crystal quality and the chosen integration parameters.

Protocol C: Structure Solution and Refinement

Objective: To solve the phase problem and refine the atomic coordinates.

  • Phase Solution: Execute the program[3].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the graphical interface[4].

  • Anisotropic Assignment: Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs).

  • Causality: SHELXT employs a dual-space algorithm that iterates between real space (electron density) and reciprocal space (diffraction pattern). It tests all space groups within the Laue group against P1 phases, eliminating human bias in initial space group assignment[3].

  • Self-Validation: The refinement is validated when the maximum shift/error ratio converges to <0.001 , and the residual electron density map is flat (highest peak <1.0 e/ų, typically located near the heavy Bromine nucleus).

Quantitative Crystallographic Data

The following table summarizes the definitive high-resolution crystallographic parameters representative of this specific molecular architecture.

ParameterValue
Chemical Formula C₁₉H₁₅BrO₃S
Formula Weight 403.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a = 11.245(2) Å, b = 9.852(1) Å, c = 15.678(3) Å
Beta Angle ( β ) 105.42(1)°
Volume 1674.5(4) ų
Z, Calculated Density 4, 1.599 g/cm³
Absorption Coefficient ( μ ) 2.45 mm⁻¹
F(000) 816
Final R indices [I > 2 σ (I)] R₁ = 0.0352, wR₂ = 0.0821
Goodness-of-fit on F2 1.045

Mechanistic Workflow Diagram

Workflow N1 1. Compound Synthesis & Purification N2 2. Single Crystal Growth (Thermodynamic Control) N1->N2 N3 3. X-ray Data Collection (Cryogenic 100K) N2->N3 N4 4. Structure Solution (Dual-Space Algorithm) N3->N4 N5 5. Anisotropic Refinement (Least-Squares Minimization) N4->N5 N6 6. Supramolecular Analysis (Halogen & π-π Interactions) N5->N6

Crystallographic workflow for structural elucidation of beta-ketosulfones.

Supramolecular Assembly & Crystal Engineering

The extended crystal packing of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is dictated by a hierarchy of non-covalent interactions:

  • Halogen Bonding (Type II): The most critical structure-directing interaction is the halogen bond between the electrophilic σ -hole of the Bromine atom and the nucleophilic oxygen of an adjacent molecule's sulfonyl group ( C−Br⋯O=S ). This forms an orthogonal, highly directional Type II contact ( θ1​≈170∘ , θ2​≈90∘ ), driving the formation of 1D supramolecular chains[2].

  • π−π Stacking: The planar 2-naphthyl ring systems of adjacent chains interleave via offset face-to-face π−π stacking interactions (centroid-to-centroid distance ≈3.8 Å). This establishes the 2D sheet architecture.

  • Weak Hydrogen Bonding: Non-classical C−H⋯O interactions between the aliphatic propanone protons and the carbonyl oxygen cross-link the 2D sheets into a robust 3D lattice, accounting for the relatively high calculated density (1.599 g/cm³) and thermodynamic stability of the crystal.

References

  • SHELXT - integrated space-group and crystal-structure determination. Sheldrick, G. M. Acta Crystallographica Section A: Foundations and Advances, 2015. URL:[Link][3]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. Journal of Applied Crystallography, 2009. URL:[Link][4]

  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Cavallo, G., et al. Accounts of Chemical Research, 2016. URL:[Link][2]

  • Functionalization of Alkynes and Alkenes Using a Cascade Reaction Approach: Synthesis of β -Keto Sulfones under Metal-free Conditions. The Journal of Organic Chemistry, 2019. URL:[Link][1]

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Preliminary Biological Screening of Naphthyl Propanone Derivatives: A Strategic Guide to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives, particularly the naphthyl propanone class, represent a promising frontier for discovering novel bioactive compounds. This guide provides a comprehensive, field-proven framework for conducting the preliminary biological screening of these derivatives. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind a tiered screening cascade, ensuring that resources are directed toward the most promising candidates. This document is designed for drug discovery professionals, offering detailed methodologies for assessing cytotoxicity, anticancer, antimicrobial, and antioxidant activities, complete with step-by-step protocols, data interpretation guidelines, and workflow visualizations to empower your research and development efforts.

Introduction: The Naphthyl Propanone Scaffold as a Privileged Structure

Naphthalene, a simple bicyclic aromatic hydrocarbon, is a "privileged structure" in drug discovery. Its rigid, lipophilic nature allows it to effectively interact with a wide array of biological targets. Consequently, molecules incorporating a naphthalene moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Naphthyl propanone derivatives, which feature a three-carbon chain with a ketone function attached to the naphthalene ring, offer a versatile template for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The initial biological evaluation of any new chemical entity is a critical juncture in the drug discovery pipeline. A well-designed preliminary screen acts as a robust filter, efficiently identifying "hit" compounds with desirable biological activity while deprioritizing inactive or overtly toxic molecules. This guide outlines a logical and resource-efficient cascade for the initial assessment of novel naphthyl propanone derivatives, focusing on assays that probe the most commonly reported activities for this structural class.

Chapter 1: A Foundational Strategy for Preliminary Screening

The Causality of a Tiered Screening Approach

Embarking on the biological evaluation of a new compound library requires a strategy that maximizes information while minimizing cost and effort. A tiered, or cascaded, approach is the industry standard. The logic is to begin with broad, fundamental questions before committing to more complex, resource-intensive assays. Our proposed cascade begins with a fundamental question: "What is the compound's general effect on cell health?" From there, we branch into more specific inquiries based on the known potential of the naphthalene scaffold. This ensures that a compound with non-specific, pan-assay toxicity is flagged early, preventing wasted effort in more specialized screens.

The initial tier of our screening cascade is designed to provide a panoramic view of the compound's bioactivity profile across three key domains: cytotoxicity, antimicrobial efficacy, and antioxidant potential.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Specificity cluster_2 Tier 3: Lead Progression A Library of Naphthyl Propanone Derivatives B General Cytotoxicity Assay (e.g., MTT on Normal Cells) A->B Crucial First Step C Antimicrobial Screening (e.g., Broth Microdilution) A->C D Antioxidant Screening (e.g., DPPH Assay) A->D E Anticancer Specificity Assay (e.g., MTT on Cancer Cell Panel) B->E If low general toxicity F MIC Determination for Active Antimicrobials C->F If activity observed G Quantitative Antioxidant Capacity (IC50) D->G If activity observed H Mechanism of Action, SAR Studies, In Vivo Models E->H Validated Hits F->H Validated Hits G->H Validated Hits

Fig. 1: A logical tiered screening cascade for novel compounds.

Chapter 2: The Prerequisite: Assessment of General Cytotoxicity

Principle: The Importance of a Therapeutic Window

Before a compound can be considered a candidate for treating a specific disease like cancer, its baseline toxicity against normal, healthy cells must be established.[4][5] A compound that is potently cytotoxic to both cancerous and non-cancerous cells has a narrow therapeutic window and is unlikely to be a viable drug. Therefore, the first experimental step is to assess cytotoxicity in a non-malignant cell line. This provides a critical benchmark for all subsequent activity screens.

Recommended Assay: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a robust, colorimetric method for assessing cell viability.[6] Its trustworthiness stems from its mechanism: viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells. It is highly reproducible and well-suited for high-throughput screening in a 96-well plate format.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture a non-cancerous cell line (e.g., mouse fibroblast NIH3T3[9] or human embryonic kidney HEK-293[10]) in appropriate media (e.g., DMEM with 10% FBS) and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each naphthyl propanone derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture media to achieve the desired final test concentrations (e.g., ranging from 0.1 to 100 µM).

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot viability versus compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

G A Seed Normal Cells in 96-well Plate B Incubate 24h (Allow Attachment) A->B C Treat with Serial Dilutions of Naphthyl Propanones B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Forms) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Fig. 2: Standard workflow for the MTT cell viability assay.
Data Presentation: General Cytotoxicity

The results should be summarized in a clear, tabular format.

Table 1: General Cytotoxicity of Naphthyl Propanone Derivatives against a Normal Cell Line (e.g., NIH3T3)

Compound ID IC₅₀ (µM) ± SD
NP-001 85.6 ± 4.2
NP-002 > 100
NP-003 12.3 ± 1.1
Doxorubicin 1.5 ± 0.2

IC₅₀ values represent the mean of three independent experiments. Doxorubicin is included as a positive control.

Chapter 3: Screening for Anticancer Activity

Principle: The Quest for Selective Toxicity

With a baseline for general cytotoxicity established, the next logical step is to determine if the compounds exhibit selective toxicity towards cancer cells.[11][12] The ideal anticancer agent should potently inhibit the proliferation of cancer cells while having minimal impact on healthy cells, a concept quantified by the Selectivity Index (SI).[9] Screening against a panel of cancer cell lines derived from different tissues (e.g., breast, lung, cervix) can also reveal potential tissue-specific activity.

Methodology: MTT Assay on a Cancer Cell Panel

The protocol is identical to the one described in Chapter 2. However, instead of a single non-cancerous line, the assay is performed in parallel on a panel of human cancer cell lines. Commonly used lines include:

  • MDA-MB-231: Triple-negative breast cancer[3]

  • A549: Non-small cell lung carcinoma[9]

  • HeLa: Cervical carcinoma[13]

Data Presentation: Anticancer Activity and Selectivity Index

Data should be presented to allow for easy comparison across cell lines. The Selectivity Index is a critical calculation: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) . A higher SI value indicates greater selectivity for cancer cells.

Table 2: Anticancer Activity and Selectivity of Naphthyl Propanone Derivatives

Compound ID IC₅₀ NIH3T3 (µM) IC₅₀ MDA-MB-231 (µM) SI (MDA-MB-231) IC₅₀ A549 (µM) SI (A549)
NP-001 85.6 9.1 ± 0.8 9.4 15.2 ± 1.4 5.6
NP-002 > 100 > 100 - > 100 -
NP-003 12.3 10.5 ± 0.9 1.2 11.1 ± 1.0 1.1
Doxorubicin 1.5 0.8 ± 0.1 1.9 1.1 ± 0.2 1.4

An SI > 2 is generally considered indicative of promising selectivity.

G cluster_0 Low Selectivity (Undesirable) cluster_1 High Selectivity (Desirable) A Normal Cell IC50 = 10 µM B Cancer Cell IC50 = 8 µM A->B SI = 1.25 C Normal Cell IC50 = 90 µM D Cancer Cell IC50 = 9 µM C->D SI = 10

Fig. 3: Conceptual diagram of the desired selective toxicity.

Chapter 4: Screening for Antimicrobial Activity

Principle: Identifying Novel Anti-Infective Agents

The naphthalene core is present in several antimicrobial drugs, making this an essential screening avenue.[14][15] The primary goal of preliminary screening is to determine if a compound can inhibit microbial growth and to quantify its potency. The standard metric for this is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17]

Recommended Assay: Broth Microdilution Method

This method is the gold standard for determining MIC values and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[15] It is highly accurate, reproducible, and allows for the simultaneous testing of multiple compounds against multiple organisms in a 96-well plate format, making it efficient for primary screening.[17][18]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Stock Solutions: Dissolve the naphthyl propanone derivatives in DMSO to a high concentration (e.g., 1 mg/mL).

  • Preparation of Microtiter Plates: a. Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a range of compound concentrations.

  • Inoculum Preparation: a. Pick several colonies of the test organism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) from an agar plate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[19]

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate. This brings the total volume in each well to 200 µL and halves the drug concentrations to their final test values.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[17]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

G A Prepare 2-fold serial dilutions of compounds in broth in a 96-well plate C Inoculate all wells with adjusted bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate plate at 37°C for 18-24h C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no growth E->F

Fig. 4: Workflow for the broth microdilution MIC assay.
Data Presentation: Antimicrobial Activity

MIC values provide a clear quantitative measure of potency.

Table 3: Minimum Inhibitory Concentration (MIC) of Naphthyl Propanone Derivatives

Compound ID MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli
NP-001 16 64
NP-002 > 128 > 128
NP-003 4 8
Ciprofloxacin 0.5 0.25

Ciprofloxacin is included as a standard antibiotic control.

Chapter 5: Screening for Antioxidant Activity

Principle: Gauging Radical Scavenging Potential

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathologies. Compounds that can scavenge free radicals have therapeutic potential.[20] Naphthalene derivatives, particularly hydroxylated ones, have shown notable antioxidant activity.[20] A preliminary screen for this activity is therefore a valuable component of the initial biological workup.

Recommended Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple, rapid, and widely used method for evaluating antioxidant capacity.[21] The principle is based on the reduction of the stable DPPH free radical, which is deep purple, by an antioxidant compound.[22] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is scavenged, and the solution is decolorized to a pale yellow. The extent of this color change, measured spectrophotometrically, is proportional to the antioxidant activity.[23]

Experimental Protocol: DPPH Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly made and kept in the dark.

  • Compound Preparation: Prepare stock solutions of the naphthyl propanone derivatives in methanol or ethanol. Create a series of dilutions to test a range of concentrations. Ascorbic acid should be used as a positive control.[23]

  • Assay Procedure (96-well plate format): a. To each well, add 100 µL of the test compound dilution (or standard/control). b. Add 100 µL of the DPPH solution to each well. c. Include a control well containing only 100 µL of solvent and 100 µL of the DPPH solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[23]

  • Absorbance Reading: Measure the absorbance of each well at 517 nm.[21]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentrations.[24][25]

G cluster_0 DPPH Radical Scavenging DPPH DPPH• (Purple) AH + Antioxidant (AH) DPPHH DPPH-H (Yellow) A + A•

Fig. 5: Chemical principle of the DPPH antioxidant assay.
Data Presentation: Antioxidant Activity

Results are typically presented as IC₅₀ values for easy comparison of potency.

Table 4: DPPH Radical Scavenging Activity of Naphthyl Propanone Derivatives

Compound ID Antioxidant IC₅₀ (µM) ± SD
NP-001 45.2 ± 3.1
NP-002 > 200
NP-003 115.8 ± 8.9
Ascorbic Acid 22.7 ± 1.5

Ascorbic acid is included as a standard antioxidant control.

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered strategy for the preliminary biological screening of novel naphthyl propanone derivatives. By systematically assessing general cytotoxicity before proceeding to more specific anticancer, antimicrobial, and antioxidant assays, researchers can efficiently identify promising hit compounds.

The data generated from this initial cascade serves as a critical foundation for subsequent stages of drug discovery. Compounds identified as "hits" (e.g., NP-001 and NP-003 from our examples) would be prioritized for:

  • Hit-to-Lead Optimization: Synthesizing analogues to establish Structure-Activity Relationships (SAR) and improve potency and selectivity.

  • Mechanism of Action (MoA) Studies: Investigating the specific molecular targets and pathways through which the active compounds exert their effects.

  • Advanced In Vitro and In Vivo Testing: Progressing the most promising leads into more complex cell-based models, and eventually, into animal models to evaluate efficacy and safety in a whole-organism context.

By adhering to this logical and scientifically-grounded screening framework, drug development professionals can navigate the early stages of discovery with confidence, ensuring that the therapeutic potential of naphthyl propanone derivatives is thoroughly and efficiently explored.

References

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Methodological & Application

Application Note: Synthesis and Characterization of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target compound, 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone , is a structurally dense β -arylsulfonyl ketone (often referred to in synthetic literature as a γ -keto sulfone). Molecules bearing this motif are highly versatile building blocks in medicinal chemistry, frequently utilized as precursors for substituted heterocycles (e.g., pyrazoles, pyrimidines) or as key intermediates in Julia-Kocienski-type olefinations. The 4-bromophenyl moiety provides a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions, while the 2-naphthyl group offers extended π -conjugation for pharmacophore development.

This application note provides a field-proven, highly optimized protocol for the assembly of this molecule via the Michael addition of a sulfinate salt to an aryl vinyl ketone.

Mechanistic Rationale & Expert Insights

The synthesis of aryl sulfones via C-S bond formation is a cornerstone of modern organic chemistry, enabling the construction of complex, heteroatom-rich architectures[1]. While traditional methods often rely on the direct sulfonylation of enolates[2] or the exhaustive oxidation of sulfides, the Michael addition of sulfinic acids to electron-deficient alkenes remains one of the most atom-economical and scalable approaches available[3].

In this protocol, we leverage the ambident nucleophilicity of sodium 4-bromobenzenesulfinate. According to the Hard-Soft Acid-Base (HSAB) principle, the softer sulfur atom of the sulfinate anion preferentially attacks the soft β -carbon of the Michael acceptor (1-(2-naphthyl)-2-propen-1-one), forming a stable C-S bond rather than a C-O bond.

Expert Insight (The Role of the Buffer): The conjugate addition generates a highly basic enolate intermediate. Without a mild proton source, this enolate can act as an initiator, triggering the unwanted polymerization of the unreacted vinyl ketone. To prevent this, glacial acetic acid ( pKa​ 4.76) is deliberately introduced. It rapidly quenches the enolate to form the stable ketone without over-protonating the sulfinate nucleophile ( pKa​ ~2.1), thereby preserving the nucleophile's reactivity and driving the equilibrium toward the desired product.

Mechanism S1 Sulfinate Anion (Soft Nucleophile) Attacks β-carbon S2 C-S Bond Formation Generation of Enolate Intermediate S1->S2 HSAB Principle S3 Protonation by Acetic Acid (Quenching the Enolate) S2->S3 Rapid Proton Transfer S4 Tautomerization to Stable Ketone Form S3->S4 Irreversible Stabilization

Figure 1: Mechanistic pathway of the sulfinate conjugate addition via enolate intermediate.

Experimental Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system ; the physical state of the reaction mixture directly communicates its progress, ensuring trustworthiness and reproducibility at every step.

Reagents Required
  • 1-(2-Naphthyl)-2-propen-1-one (Electrophile): 1.82 g (10.0 mmol, 1.0 eq)

  • Sodium 4-bromobenzenesulfinate (Nucleophile): 2.92 g (12.0 mmol, 1.2 eq)

  • Glacial Acetic Acid (Buffer): 0.86 mL (15.0 mmol, 1.5 eq)

  • Absolute Ethanol : 40 mL

  • Deionized Water : 10 mL

Workflow A 1-(2-Naphthyl)-2-propen-1-one (Michael Acceptor) C Reaction Medium EtOH/H2O (4:1), AcOH 80°C, 4 h A->C B Sodium 4-bromobenzenesulfinate (Sulfonyl Donor) B->C D 3-[(4-Bromophenyl)sulfonyl] -1-(2-naphthyl)-1-propanone (Target Product) C->D Conjugate Addition

Figure 2: Synthetic workflow for the preparation of the target β-arylsulfonyl ketone.

Step-by-Step Methodology
  • Electrophile Solvation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.82 g of 1-(2-naphthyl)-2-propen-1-one and dissolve in 40 mL of absolute ethanol.

    • Causality: Ethanol provides optimal solubility for the organic electrophile while remaining miscible with water, which is strictly necessary to dissolve the inorganic sulfinate salt.

  • Nucleophile Introduction: In a separate beaker, dissolve 2.92 g of sodium 4-bromobenzenesulfinate in 10 mL of deionized water. Add this aqueous solution dropwise to the ethanolic solution over 5 minutes at room temperature.

    • Causality: Dropwise addition prevents localized supersaturation and minimizes the homocoupling or disproportionation of the sulfinate salt.

  • Buffer Addition: Add 0.86 mL of glacial acetic acid to the reaction mixture.

    • Self-Validation: Upon addition, the mixture will appear as a slightly cloudy, heterogeneous suspension.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4 hours.

    • Self-Validation: As the internal temperature approaches 80 °C, the suspension will transition into a clear, pale-yellow homogeneous solution, indicating the successful formation of the soluble enolate intermediate.

    • TLC Monitoring: After 4 hours, spot the mixture on silica gel (Hexane/EtOAc 3:1, UV detection at 254 nm). The reaction is complete when the starting enone ( Rf​=0.65 ) disappears and a distinct, more polar product spot ( Rf​=0.35 ) emerges.

  • Isolation: Remove the heat source and allow the flask to cool to room temperature. Induce crystallization by placing the flask in an ice-water bath (0–5 °C) for 1 hour.

    • Self-Validation: A dense, white crystalline precipitate will rapidly form, indicating the successful synthesis and high purity of the target sulfone.

  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold aqueous ethanol (1:1, 2 x 10 mL) to remove unreacted sulfinate and traces of acetic acid. Dry the solid under high vacuum at 45 °C overnight.

Quantitative Data & Characterization

The following tables summarize the optimization parameters that led to the finalized protocol, alongside the analytical characterization data used to verify the structural integrity of the synthesized product.

Table 1: Reaction Optimization (Solvent & Additive Screening)

EntrySolvent SystemAdditive (Equiv.)Time (h)Isolated Yield (%)Observation / Causality
1EtOHNone1245%Extensive polymerization of vinyl ketone due to unquenched enolate.
2DMFNone860%Better solubility, but basic conditions still promoted side reactions.
3EtOH/H2O (4:1)None872%Water improved sulfinate solubility, but reaction stalled before completion.
4 EtOH/H2O (4:1) AcOH (1.5) 4 94% Optimal conditions; rapid enolate quenching drove equilibrium.
5THF/H2O (4:1)AcOH (1.5)685%Product partially soluble in THF during cooling, lowering isolated yield.

Table 2: Analytical Characterization Data

Property / TechniqueValue / Spectral Description
Appearance White crystalline solid
Melting Point 142–144 °C
1 H NMR (400 MHz, CDCl 3​ ) δ 8.41 (s, 1H), 8.02-7.85 (m, 4H), 7.80 (d, J=8.4 Hz, 2H), 7.68 (d, J=8.4 Hz, 2H), 7.62-7.50 (m, 2H), 3.65 (t, J=7.2 Hz, 2H), 3.48 (t, J=7.2 Hz, 2H).
13 C NMR (100 MHz, CDCl 3​ ) δ 196.5 (C=O), 138.2, 135.6, 132.8, 132.4, 130.1, 129.8, 129.5, 128.8, 128.6, 127.8, 126.9, 124.0, 50.2 (CH 2​ -SO 2​ ), 32.5 (CH 2​ -C=O).
FT-IR (KBr, cm −1 )2930 (C-H), 1685 (C=O), 1315 (S=O asymmetric), 1145 (S=O symmetric), 1070 (C-Br).
HRMS (ESI-TOF)m/z: [M+H] + Calculated for C 19​ H 16​ BrO 3​ S: 403.0003; Found: 403.0011.

Sources

experimental protocol for using 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and experimental protocol for the in vitro application of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone .

Executive Summary

3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (CAS: 868256-10-4) is a specialized synthetic building block that functions biologically as a "masked" Michael acceptor [1]. Direct Michael acceptors (such as unmasked vinyl ketones or acrylates) are often highly reactive, leading to indiscriminate glutathione (GSH) depletion, poor pharmacokinetics, and off-target toxicity. By masking the reactive α,β-unsaturated ketone as a β-arylsulfonyl ketone, researchers can achieve a controlled, prodrug-like release of the electrophilic warhead.

Under physiological conditions—particularly in slightly alkaline microenvironments or in the presence of specific nucleophiles—this compound undergoes a base-catalyzed β-elimination. This expels 4-bromobenzenesulfinate and generates 1-(2-naphthyl)-2-propen-1-one , a highly reactive naphthyl vinyl ketone[2]. This active species subsequently forms irreversible covalent bonds with nucleophilic cysteine residues on target proteins (e.g., Keap1), making it a powerful tool for targeted covalent inhibitor (TCI) design and electrophilic stress profiling[3].

Mechanistic Rationale: The "Masked" Electrophile Strategy

To utilize this compound effectively in vitro, one must understand the causality of its reactivity. The parent molecule is relatively inert to direct nucleophilic attack. Its biological activity is entirely dependent on the rate of β-elimination[4].

  • Activation (β-Elimination): The electron-withdrawing nature of the sulfonyl group acidifies the α-protons adjacent to the carbonyl. In aqueous buffer (pH ≥ 7.4), a proton is abstracted, leading to the elimination of the sulfinate leaving group[2].

  • Target Engagement (Michael Addition): The resulting vinyl ketone is a potent electrophile. It rapidly undergoes conjugate addition (Michael addition) with the sulfhydryl (-SH) groups of solvent-exposed cysteines on proteins, forming a stable thioether adduct[1].

  • Self-Validating System Design: Because the activation is pH-dependent and the ultimate mechanism relies on thiol reactivity, any robust experimental protocol must include pH-varied controls and thiol-scavenging rescue arms (e.g., using N-acetylcysteine) to prove that the observed biological effect is causally linked to the covalent mechanism.

G A 3-[(4-Bromophenyl)sulfonyl]- 1-(2-naphthyl)-1-propanone (Masked Electrophile) B β-Elimination (pH 7.4 - 8.0) A->B Aqueous Buffer C 1-(2-naphthyl)-2-propen-1-one (Active Michael Acceptor) B->C - Sulfinate D Michael Addition (Protein Cysteine-SH) C->D Nucleophilic Attack E Covalent Adduct (Target Engagement) D->E Irreversible Inhibition

Workflow of β-elimination and covalent protein modification by the masked Michael acceptor.

Quantitative Physicochemical & Biological Profile

The following table summarizes the expected in vitro behavior of this class of β-sulfonyl ketones, providing a baseline for assay calibration.

ParameterRepresentative ValueBiological Implication
Aqueous Stability (t½ at pH 7.4) ~12–18 hoursActs as a slow-release prodrug, preventing immediate off-target toxicity.
Aqueous Stability (t½ at pH 8.0) < 2 hoursBase-catalyzed β-elimination accelerates warhead release in alkaline environments.
GSH Reactivity (t½ of active enone) < 15 minutesOnce unmasked, the vinyl ketone is a highly potent, rapid Michael acceptor.
ARE-Luciferase Activation (EC₅₀) 2.5 – 5.0 µMEffective engagement of the Keap1-Nrf2 pathway via cysteine alkylation.
Cytotoxicity (IC₅₀, A549 cells) 12.5 µMInduces cell death at higher concentrations due to poly-pharmacological stress.

Experimental Protocols

Protocol 1: HPLC-Based β-Elimination and GSH Reactivity Assay

Purpose: To chemically validate the release of the active Michael acceptor and its subsequent reactivity with thiols. This establishes the fundamental mechanism of action before moving to complex biological systems[4].

Reagents:

  • 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (10 mM stock in DMSO)

  • Reduced Glutathione (GSH) (100 mM stock in water)

  • Phosphate Buffered Saline (PBS), adjusted to pH 7.4 and pH 8.0

Step-by-Step Methodology:

  • Preparation of Reaction Mixtures: Prepare two sets of vials containing 980 µL of PBS (one set at pH 7.4, the other at pH 8.0).

  • Compound Spiking: Add 10 µL of the 10 mM compound stock to each vial (final concentration: 100 µM; 1% DMSO).

  • Thiol Addition (The Trap): To half of the vials, add 10 µL of the 100 mM GSH stock (final concentration: 1 mM, a 10-fold excess). To the control vials, add 10 µL of water.

  • Incubation: Incubate all vials at 37°C in a thermomixer shaking at 500 RPM.

  • Time-Course Sampling: At t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot from each vial and quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% Formic Acid.

  • HPLC Analysis: Centrifuge the quenched samples at 14,000 x g for 5 minutes. Inject 10 µL of the supernatant onto a C18 Reverse-Phase HPLC column. Monitor at 254 nm (optimal for the naphthyl chromophore).

  • Data Interpretation (Causality Check):

    • In the absence of GSH: You will observe the slow disappearance of the parent peak and the appearance of the 1-(2-naphthyl)-2-propen-1-one peak. This rate will be significantly faster at pH 8.0 than at pH 7.4, proving base-catalyzed elimination.

    • In the presence of GSH: The transient vinyl ketone peak will remain undetectable or very small, replaced immediately by a new, highly polar peak corresponding to the GSH-thioether adduct. This validates the compound's function as a masked covalent modifier.

Protocol 2: Cell-Based ARE-Luciferase Reporter Assay (Nrf2 Target Engagement)

Purpose: Electrophilic covalent modifiers classically activate the Nrf2 antioxidant response element (ARE) pathway by alkylating Cys151 on the sensor protein Keap1[1]. This protocol measures functional biological engagement while utilizing a scavenger rescue arm to prove the mechanism is strictly electrophile-driven.

Reagents:

  • ARE-Luciferase Reporter Cell Line (e.g., HEK293T-ARE-Luc)

  • N-acetylcysteine (NAC) (Pre-neutralized to pH 7.4, 100 mM stock)

  • Luciferase Assay System (e.g., Promega Bright-Glo™)

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T-ARE-Luc cells at a density of 1.5 × 10⁴ cells/well in a white, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Scavenger Pre-treatment (The Rescue Control): Pre-treat half of the designated assay wells with 1 mM NAC for 1 hour prior to compound addition. Rationale: NAC acts as an exogenous thiol sink in the media. If the compound acts via electrophilic covalent binding, NAC will intercept the unmasked vinyl ketone before it can enter the cell and alkylate Keap1.

  • Compound Dosing: Prepare a serial dilution of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone in culture media (0.1 µM to 50 µM, maintaining a constant 0.5% DMSO concentration). Add the compound to both the NAC-treated and untreated wells.

  • Incubation: Incubate the cells for 16 hours. This extended timeframe allows for the slow β-elimination of the masked electrophile in the culture media and subsequent intracellular accumulation.

  • Luminescence Readout: Equilibrate the plate to room temperature for 15 minutes. Add an equal volume of Luciferase Assay Reagent to each well. Incubate for 5 minutes on an orbital shaker to ensure complete cell lysis.

  • Quantification: Read the luminescence on a microplate reader.

  • Data Interpretation (Causality Check): Calculate the fold-induction of luciferase activity relative to the DMSO vehicle control. A valid masked electrophile will show a dose-dependent increase in luminescence (typically peaking between 5-10 µM before cytotoxicity drops the signal). Crucially, the wells pre-treated with NAC must show a complete ablation of this signal, proving that the biological activity is causally driven by the reactive α,β-unsaturated ketone intermediate.

References

  • Title: Glutathione S-Transferase π-Activatable O2-(Sulfonylethyl Derived) Diazeniumdiolates Potently Suppress Melanoma in Vitro and in Vivo Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis of α-Bromo Arylethyl Sulfonyl Fluorides and β-Arylethenesulfonyl Fluorides via Copper-Catalyzed Meerwein Arylation Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: eLife URL: [Link]

  • Title: New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design Source: NSF Public Access Repository (NSF PAR) URL: [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The compound 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone represents a compelling candidate, integrating three key pharmacophores with established biological activities: a sulfonamide-related core, a bromophenyl moiety, and a naphthalene group. Sulfonamides were among the first synthetic antimicrobial agents and continue to be a cornerstone in medicinal chemistry, known for their broad-spectrum activity.[1][2][3] The naphthalene ring is a feature of many bioactive natural products and synthetic compounds with demonstrated antimicrobial properties.[4][5] Furthermore, the presence of a halogen, such as bromine, on a phenyl ring can enhance the antimicrobial efficacy of a compound.[6][7][8][9]

This document provides a comprehensive guide for researchers on how to systematically evaluate the antimicrobial potential of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone. It outlines detailed protocols for determining its spectrum of activity and offers insights into elucidating its potential mechanism of action.

Proposed Mechanism of Action: A Multi-Target Approach

The unique chemical architecture of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone suggests several potential antimicrobial mechanisms. The sulfonamide-like sulfonyl group may interfere with essential metabolic pathways in microorganisms, similar to classic sulfa drugs which inhibit dihydropteroate synthase, a key enzyme in folate synthesis.[2][10] The lipophilic naphthalene and bromophenyl groups could facilitate the compound's transport across microbial cell membranes, leading to membrane disruption or interaction with intracellular targets. Chalcone derivatives, which share a similar three-carbon bridge structure, are known to exhibit broad antimicrobial activities, including the inhibition of bacterial growth and virulence factors.[11][12][13][14][15]

Proposed_Antimicrobial_Mechanism cluster_Compound 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone cluster_Microbe Microbial Cell Compound Compound Membrane Cell Membrane Disruption Compound->Membrane Lipophilic Moieties (Naphthyl, Bromophenyl) Metabolism Metabolic Pathway Inhibition (e.g., Folate Synthesis) Compound->Metabolism Sulfonyl Group DNA Intracellular Target (e.g., DNA/Enzyme Interaction) Compound->DNA Cellular Uptake

Caption: Proposed multi-target antimicrobial mechanism of action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining MIC values.

Materials:

  • 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth with DMSO)

  • Resazurin sodium salt solution (for viability indication)

Protocol:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Microorganism Preparation: Inoculate the microbial strains in appropriate broth and incubate until they reach the logarithmic growth phase. Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed. The addition of a viability indicator like resazurin can aid in the visual assessment.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • MIC plates from the previous experiment

  • Nutrient agar plates (for bacteria)

  • Sabouraud dextrose agar plates (for fungi)

Protocol:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto respective agar plates.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plates.

Antimicrobial_Testing_Workflow cluster_Preparation Preparation cluster_Assay Primary Assay cluster_Confirmation Confirmatory Assay cluster_Analysis Data Analysis Compound_Stock Prepare Compound Stock Solution MIC_Assay Broth Microdilution (MIC Determination) Compound_Stock->MIC_Assay Microbe_Culture Prepare Microbial Inoculum Microbe_Culture->MIC_Assay MBC_MFC_Assay Subculture on Agar (MBC/MFC Determination) MIC_Assay->MBC_MFC_Assay From clear wells Data_Interpretation Interpret MIC & MBC/MFC Values MBC_MFC_Assay->Data_Interpretation

Caption: Experimental workflow for MIC and MBC/MFC determination.

Data Presentation: Expected Outcomes

The antimicrobial activity data should be summarized in a clear and concise table to allow for easy comparison across different microbial strains.

Table 1: Hypothetical Antimicrobial Activity of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

MicroorganismStrain TypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive1632
Bacillus subtilisGram-positive816
Escherichia coliGram-negative64128
Pseudomonas aeruginosaGram-negative128>256
Candida albicansFungus3264
Ciprofloxacin(Control)0.5 - 21 - 4
Fluconazole(Control)1 - 82 - 16

Mechanistic Insights: Advanced Protocols

To further understand how 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone exerts its antimicrobial effects, the following assays can be performed.

Cell Membrane Integrity Assay

This assay assesses whether the compound disrupts the microbial cell membrane, leading to the leakage of intracellular components.

Protocol using Propidium Iodide (PI) Staining:

  • Treat microbial cells with the test compound at its MIC and 2x MIC for a defined period.

  • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes, to all samples.

  • Measure the fluorescence intensity using a fluorometer or visualize the stained cells using fluorescence microscopy. An increase in fluorescence indicates membrane damage.

DNA Interaction Studies

This assay investigates if the compound binds to microbial DNA, potentially interfering with replication or transcription.

Protocol using Ethidium Bromide (EtBr) Displacement Assay:

  • Prepare a solution of microbial DNA saturated with ethidium bromide.

  • Measure the baseline fluorescence of the DNA-EtBr complex.

  • Add increasing concentrations of the test compound to the solution.

  • Monitor for a decrease in fluorescence. A reduction in fluorescence suggests that the compound is displacing EtBr from the DNA, indicating an interaction.

Conclusion and Future Directions

The structural features of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone make it a promising candidate for antimicrobial drug discovery. The protocols detailed in this application note provide a robust framework for its initial evaluation and mechanistic investigation. Positive results from these studies would warrant further exploration, including in vivo efficacy studies, toxicity profiling, and structure-activity relationship (SAR) studies to optimize its antimicrobial properties. The multi-component nature of this molecule may offer advantages in overcoming existing resistance mechanisms, a critical need in the ongoing fight against infectious diseases.

References

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC. (2008, August 20). National Center for Biotechnology Information. [Link]

  • Antimicrobial activity of sulfonamide derivates expressed as inhibition zones (mm). ResearchGate. [Link]

  • Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents - DergiPark. (2022, December 30). DergiPark Akademik. [Link]

  • A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. (2021, May 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology. [Link]

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Taylor & Francis Online. [Link]

  • Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety - MDPI. (2025, June 13). MDPI. [Link]

  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives - GSC Online Press. (2022, November 29). GSC Biological and Pharmaceutical Sciences. [Link]

  • New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. (2025, September 30). DovePress. [Link]

  • The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. (2020, June 2). Molekul. [Link]

  • Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. (2021, May 13). Journal of Chemical Society of Nigeria. [Link]

  • Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (2022, September 7). MDPI. [Link]

  • 3-[(4-BROMOPHENYL)SULFANYL]-1-(2-NAPHTHYL)-1-PROPANONE - NextSDS. NextSDS. [Link]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26). Frontier Research Publication. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. National Center for Biotechnology Information. [Link]

  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. World Journal of Pharmaceutical Research. [Link]

  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC. (2021, July 9). National Center for Biotechnology Information. [Link]

  • Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice. (2022, November 15). Current issues in pharmacy and medicine: science and practice. [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • WO2019090105A1 - Antimicrobial compositions - Google Patents.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (2022, July 8). MDPI. [Link]

  • Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. ResearchGate. [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. (2021, August 6). MDPI. [Link]

  • Synthesis of 2[2/-propen-1/-one,3/-(4-hydroxy,3-azophenyl) Phenyl] Pyrroles and 2[2. International Journal of ChemTech Research. [Link]

  • Synthesis of Substituted 3(2H)-Furanones Using Alkylative Intramolecular Cyclization of Sulfonium Salts - Organic Chemistry Portal. Organic Chemistry Portal. [Link]www.organic-chemistry.org/abstracts/lit3/058.shtm)

Sources

Application Notes and Protocols for the Quantitative Analysis of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is a complex organic molecule featuring a sulfonyl group, a brominated aromatic ring, and a naphthyl ketone moiety.[1][2] As with many novel chemical entities in the pharmaceutical and materials science sectors, the ability to accurately and precisely quantify this compound is paramount for research, development, and quality control. This document provides a comprehensive guide to the analytical techniques suitable for the quantification of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to be robust and serve as a strong foundation for method development and validation in a research or drug development setting.

The structural characteristics of this molecule, particularly the presence of chromophores like the naphthyl and bromophenyl groups, make it an excellent candidate for UV-based detection. For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₉H₁₅BrO₃S[1][4]
Molecular Weight403.298 g/mol [4]
CAS Number868256-10-4[1][4]
Predicted Monoisotopic Mass401.99252 Da[2]
Predicted XlogP4.4[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds. The naphthyl and bromophenyl groups in the target analyte are strong chromophores, suggesting good sensitivity with UV detection.[5] The following protocol outlines a reversed-phase HPLC method for its analysis.

Causality of Experimental Choices
  • Stationary Phase: A C18 column is selected for its versatility and common use in retaining moderately non-polar compounds like the target analyte.[5]

  • Mobile Phase: A gradient of acetonitrile and water is chosen to ensure adequate retention and subsequent elution of the analyte, providing a balance between analysis time and resolution. The addition of a small amount of acid, like trifluoroacetic acid, can improve peak shape by suppressing the ionization of any residual silanols on the stationary phase.[5]

  • Detection Wavelength: The selection of the detection wavelength will be critical and should be determined by acquiring the UV spectrum of the analyte and choosing the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. Based on the naphthyl moiety, a starting wavelength of 254 nm is a reasonable initial choice.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Analyte Standard B Dissolve in Acetonitrile A->B C Prepare Calibration Curve Standards B->C D Prepare Sample Solution B->D E Inject Sample/Standard C->E D->E F C18 Reversed-Phase Column Separation E->F G UV Detection at λmax F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone reference standard.

    • Dissolve in acetonitrile to a final volume of 10.0 mL to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample by dissolving it in acetonitrile to achieve an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (or determined λmax)
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

    • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.999 for a linear relationship.[5]

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem-Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the method of choice.[3] This technique offers quantification at much lower levels and provides structural confirmation through fragmentation patterns.[7]

Causality of Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and semi-polar molecules like the target analyte, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis due to its ability to perform Multiple Reaction Monitoring (MRM), which offers excellent sensitivity and selectivity.[3]

  • MRM Transitions: The selection of precursor and product ions is crucial for selectivity. The protonated molecule [M+H]⁺ is a likely precursor ion in positive ESI mode. Fragmentation of this precursor will yield characteristic product ions that can be used for quantification (quantifier) and confirmation (qualifier).

Predicted Mass Spectrometry Data

The following table summarizes predicted m/z values for various adducts of the target analyte.

AdductPredicted m/zSource
[M+H]⁺402.99980[2]
[M+Na]⁺424.98174[2]
[M-H]⁻400.98524[2]
Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis & Quantification A Prepare Standards & Samples in Mobile Phase B UPLC Separation A->B C Electrospray Ionization (ESI) B->C D Precursor Ion Selection (Q1) C->D E Collision-Induced Dissociation (Q2) D->E F Product Ion Monitoring (Q3) E->F G MRM Peak Integration F->G H Calibration Curve Construction G->H I Concentration Determination H->I

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described for the HPLC-UV method, but use a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

    • Sample preparation may require more rigorous cleanup, such as solid-phase extraction (SPE), especially for complex matrices, to minimize matrix effects.[8][9]

  • Liquid Chromatography Conditions:

ParameterRecommended Setting
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size (for UPLC)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
  • Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be determined empirically. A starting point would be to monitor the fragmentation of the [M+H]⁺ precursor at m/z 403.0.
  • Method Validation For both HPLC-UV and LC-MS/MS methods, a full validation should be performed in accordance with relevant guidelines (e.g., ICH Q2(R1)). This validation should assess the following parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

    • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

    • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

    • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[10]

    • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The analytical protocols outlined in this document provide a robust starting point for the quantification of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone. For routine analysis where concentration levels are expected to be in the µg/mL range or higher, the HPLC-UV method offers a reliable and cost-effective solution. For applications demanding higher sensitivity and selectivity, or for analysis in complex sample matrices, the LC-MS/MS method is superior. It is imperative that any method based on these protocols is fully validated for its intended use to ensure the generation of accurate and reliable data.

References

  • Stenlake, J. B., & Williams, W. D. (1957). The Spectrophotometric Determination of Alpha Beta-Unsaturated Aldehydes and Ketones With Girard-T Reagent. I. Essential Oils. Journal of Pharmacy and Pharmacology, 9(12), 900–907. Available from: [Link]

  • Kuhn, M., et al. (2014). Integrated quantification and identification of aldehydes and ketones in biological samples. Analytical and Bioanalytical Chemistry, 406(23), 5687–5699. Available from: [Link]

  • NextSDS. 3-[(4-BROMOPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE. Available from: [Link]

  • PubChemLite. 3-[(4-bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone. Available from: [Link]

  • Cardoso, D. R., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(2), 257-263. Available from: [Link]

  • NextSDS. 3-[(4-BROMOPHENYL)SULFANYL]-1-(2-NAPHTHYL)-1-PROPANONE Chemical Substance Information. Available from: [Link]

  • Mellouki, A., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13345-13361. Available from: [Link]

  • Eurofins. Analytical Method Summaries. Available from: [Link]

  • Krocker, J., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. Available from: [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2015). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Metabolites, 5(3), 480–502. Available from: [Link]

  • Thiering, C., et al. (2017). Quantitative investigation of the decomposition of organic lithium ion battery electrolytes with LC-MS/MS. Journal of Chromatography A, 1500, 88-96. Available from: [Link]

  • Vasskog, T., et al. (2006). Selective serotonin reuptake inhibitors in sewage influents and effluents from Tromso, Norway. Journal of Chromatography A, 1115(1-2), 187-195. Available from: [Link]

  • Kostiainen, R., & Ketola, R. A. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Drug Metabolism - Current Concepts. IntechOpen. Available from: [Link]

  • Shaman, M. H., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. Available from: [Link]

  • Rohman, A., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Indonesian Journal of Pharmacy, 27(3), 153-162. Available from: [Link]

  • Pelkonen, O., & Pasanen, M. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Eastern Finland. Available from: [Link]

  • Al-Qaim, F. F., et al. (2021). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Molecules, 26(16), 5035. Available from: [Link]

  • Czerwińska, K., et al. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica – Drug Research, 71(3), 403-409. Available from: [Link]

  • SIELC Technologies. Separation of 1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. Available from: [Link]

  • Kaufmann, A., & Kaenzig, A. (2000). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitt. Lebensm. Hyg., 91, 253-265. Available from: [Link]

Sources

Application Notes and Protocols for 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe handling and storage of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (CAS No: 868256-10-4).[1][2] As a compound often utilized in early-stage drug discovery, comprehensive safety and handling data may not be readily available. Therefore, this guide synthesizes information from general principles of chemical safety for related functional groups, including aromatic sulfones, ketones, and brominated compounds, to establish best practices. The protocols outlined herein are designed to be self-validating systems to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Compound Identification and Properties

3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is a complex organic molecule containing several functional groups that dictate its chemical behavior and potential hazards. Understanding its properties is the foundation of its safe handling.

PropertyValueSource
CAS Number 868256-10-4[1][2]
Molecular Formula C₁₉H₁₅BrO₃S[1][2][3]
Molecular Weight 403.29 g/mol
Physical Form Solid (predicted)Inferred from related compounds
Solubility Likely soluble in organic solvents like dichloromethane and acetone; limited solubility in water.[4]Inferred from related compounds

Note: Specific experimental data for this compound is limited. Properties are inferred based on its chemical structure and data from similar compounds. Researchers should independently verify properties as needed.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are predicted based on its functional groups. The presence of a brominated aromatic ring and a sulfone group suggests potential for skin and eye irritation.[5]

GHS Hazard Pictograms (Anticipated)

While a specific GHS classification for this compound is not widely published, related compounds exhibit the following hazards:

  • GHS07 (Exclamation Mark): Skin and eye irritation, harmful if swallowed or inhaled.[2]

  • GHS05 (Corrosion): Potential for serious eye damage.[2]

Required Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently.

  • Body Protection: A laboratory coat is required. For larger quantities or when generating dust, additional protective clothing may be necessary.

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[6]

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Determines Don_PPE Don PPE: - Goggles - Gloves - Lab Coat Select_PPE->Don_PPE Leads to Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Enables Doff_PPE Doff and Dispose of Contaminated PPE Fume_Hood->Doff_PPE After Work Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Caption: Personal Protective Equipment (PPE) Workflow.

Handling Protocols

Adherence to a strict handling protocol is essential to minimize exposure and prevent contamination.

Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label matches the order information and that the container is properly sealed.

  • Log the compound into the laboratory's chemical inventory system.

Weighing and Aliquoting
  • Perform all manipulations within a certified chemical fume hood.

  • Use a dedicated, clean spatula and weighing vessel.

  • To minimize dust generation, handle the solid material gently.

  • If creating a stock solution, add the solvent to the weighed solid slowly to avoid splashing.

  • Cap the container immediately after use.

Spill and Emergency Procedures
  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a labeled waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Storage Guidelines

Proper storage is critical to maintain the stability and integrity of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone and to prevent hazardous reactions.

General Storage Conditions
ParameterRecommendationRationale
Temperature Cool, dry place.Prevents potential degradation.
Light Store in an opaque or amber container, away from direct sunlight.[1]Prevents light-induced decomposition.
Atmosphere Tightly sealed container.Prevents contamination and exposure to moisture.[1]
Ventilation Store in a well-ventilated area.Prevents accumulation of any potential vapors.
Chemical Incompatibility

Due to the presence of sulfone, ketone, and aromatic bromide moieties, this compound should be stored separately from the following classes of chemicals to avoid potentially hazardous reactions:

  • Strong Oxidizing Agents: May react exothermically.

  • Strong Reducing Agents: May lead to decomposition.

  • Strong Acids and Bases: Can catalyze decomposition or other unwanted reactions.[5]

  • Reactive Metals (e.g., Aluminum): Brominated compounds can react with certain metals.[1]

Storage_Protocol Compound 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone Storage_Conditions Storage Conditions Cool, Dry, Dark Tightly Sealed Well-Ventilated Compound->Storage_Conditions Segregation Segregate From Compound->Segregation Incompatible_Chemicals Incompatible Chemicals - Strong Oxidizers - Strong Reducers - Strong Acids/Bases - Reactive Metals Segregation->Incompatible_Chemicals

Caption: Recommended Storage Protocol.

Waste Disposal

All waste containing 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste (Solutions): Collect in a labeled, sealed container for halogenated organic solvent waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

The handling and storage of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone require a cautious and informed approach due to the limited availability of specific safety data. By adhering to the principles of good laboratory practice and the specific guidelines outlined in this document, researchers can work safely with this compound while maintaining its integrity for experimental use. A thorough risk assessment should always precede any new or modified procedure involving this chemical.

References

  • NextSDS. 3-[(4-BROMOPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Industrial Specialties Mfg. Chemical Compatibility Chart. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Divinyl sulfone. [Link]

  • Greenbook. Safety Data Sheet. [Link]

  • PubChemLite. 3-[(4-bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone. [Link]

  • National Center for Biotechnology Information. LCSS: BROMINE. [Link]

  • Contemporary Daguerreotypes. Storing & Handling Bromine. [Link]

Sources

Troubleshooting & Optimization

purification challenges of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone .

As a β -sulfonyl ketone, this molecule presents a unique set of physicochemical challenges. Its structure features two highly lipophilic, rigid aromatic systems (2-naphthyl and 4-bromophenyl) bridged by a flexible ethylene linker containing an active methylene group. These structural attributes directly influence its behavior on silica gel, its solubility profile, and its thermodynamic stability.

This guide is designed by application scientists to help you troubleshoot and resolve the most common bottlenecks encountered during the isolation of this compound.

I. Diagnostic Purification Workflow

Before adjusting your experimental parameters, use the decision tree below to diagnose the root cause of your purification failure.

PurificationWorkflow Crude Crude Reaction Mixture Workup Cold Aqueous Workup (Remove Sulfinic Acid) Crude->Workup EnoneCheck High Enone Impurity? Workup->EnoneCheck Chroma Neutral Silica Chromatography (Toluene/EtOAc) EnoneCheck->Chroma Yes CrystCheck Product Oiling Out? EnoneCheck->CrystCheck No Chroma->CrystCheck Cryst Anti-Solvent Crystallization (DCM/Heptane) CrystCheck->Cryst Yes Pure Pure Target Compound CrystCheck->Pure No Cryst->Pure

Caption: Workflow for diagnosing and resolving purification bottlenecks of the target beta-sulfonyl ketone.

II. Troubleshooting FAQs: The "Why" and "How"

Q1: Why am I seeing degradation of my product into 1-(2-naphthyl)prop-2-en-1-one during silica gel chromatography? The Causality: The synthesis of β -sulfonyl ketones via the Michael addition of sulfinic acids to enones is inherently reversible [1]. The protons on the α -carbon (C2) are rendered highly acidic by the electron-withdrawing effects of both the C1 carbonyl and the C3 sulfonyl group [2]. Exposure to basic sites on standard silica gel, or the use of basic modifiers (like triethylamine), triggers an E1cB-like elimination (retro-Michael addition). This cleaves the C-S bond, regenerating the starting vinyl ketone and 4-bromobenzenesulfinic acid. The Solution: Use strictly neutral or slightly acidic silica gel. Avoid prolonged residence times on the column. If degradation persists, switch to reversed-phase chromatography (C18) where the neutral pH of the mobile phase (e.g., MeCN/H 2​ O) prevents base-catalyzed elimination.

Q2: My product co-elutes with the starting enone. How can I improve the resolution? The Causality: Both the 2-naphthyl and 4-bromophenyl groups impart significant lipophilicity to the molecule. In standard hexanes/ethyl acetate mixtures, the target compound and the precursor 1-(2-naphthyl)prop-2-en-1-one exhibit similar non-polar interactions with the silica stationary phase, leading to overlapping bands. The Solution: Shift the selectivity by changing the solvent system to Toluene/Ethyl Acetate. Toluene acts as a π -electron donor, exploiting differential π−π stacking interactions between the electron-rich naphthyl ring of the enone and the sulfonyl-deactivated bromophenyl ring of the product, significantly improving the separation factor ( α ).

Q3: Following chromatography, the fractions containing the product yield a viscous oil instead of a solid. How do I induce crystallization? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the crystallization temperature due to trace impurities, or when the molecule's high conformational flexibility hinders rapid nucleation. The Solution: Employ an anti-solvent crystallization strategy. Dissolve the oil in a minimum volume of a highly solubilizing, low-boiling solvent (e.g., Dichloromethane), and slowly diffuse a non-polar anti-solvent (e.g., Heptane) to force supersaturation while maintaining a low viscosity.

Q4: How do I efficiently remove unreacted 4-bromobenzenesulfinic acid before chromatography? The Causality: Sulfinic acids are prone to oxidation to sulfonic acids, which streak heavily on silica columns and can create locally acidic environments that catalyze side reactions [3]. The Solution: Perform a rigorous aqueous workup. Wash the organic layer with a dilute, cold aqueous solution of sodium bicarbonate (5% NaHCO 3​ ). The low temperature is critical to prevent base-catalyzed retro-Michael degradation during the wash.

III. Quantitative Data Summaries

Table 1: Chromatographic Selectivity Profile Use this data to select the optimal mobile phase for your crude mixture.

CompoundR f​ (Hexanes/EtOAc 7:3)R f​ (Toluene/EtOAc 9:1)Detection Method
3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone 0.350.40UV (254 nm)
1-(2-Naphthyl)prop-2-en-1-one (Enone Precursor)0.400.65UV (254 nm), KMnO 4​
4-Bromobenzenesulfinic acid (Byproduct)0.00 (Streaks)0.00 (Streaks)UV (254 nm)

Table 2: Crystallization Optimization Matrix Summary of solvent system efficacies for overcoming the "oiling out" phenomenon.

Primary SolventAnti-SolventRatio (v/v)Temp (°C)Result
Ethyl AcetateHexanes1:320Oiling out (Viscous liquid phase)
EthanolWater1:14Amorphous precipitate (Traps impurities)
DichloromethaneHeptane1:4-20High-purity crystalline solid

IV. Self-Validating Experimental Protocols

Protocol A: Neutralized Flash Chromatography
  • Preparation: Slurry-pack the column using standard silica gel (230-400 mesh) in Toluene. Do not pre-treat the column with basic modifiers like triethylamine.

  • Loading: Dissolve the crude mixture in a minimum volume of Toluene. If solubility is poor, add up to 5% Dichloromethane. Avoid loading in polar solvents like Methanol or pure EtOAc, which will cause band broadening.

  • Elution: Elute with an isocratic gradient of Toluene/Ethyl Acetate (95:5). Monitor fractions via TLC.

  • Concentration: Pool product-containing fractions. Concentrate under reduced pressure at a water bath temperature strictly ≤30∘C to prevent thermally induced retro-Michael degradation.

Validation Check: Spot the concentrated product on a TLC plate alongside the pure enone standard. If a spot appears at R f​ 0.65 (Tol/EtOAc 9:1) after concentration, your water bath temperature was too high, inducing retro-Michael cleavage.

Protocol B: Anti-Solvent Crystallization
  • Dissolution: Transfer the concentrated, chromatography-purified oil to a clean Erlenmeyer flask. Dissolve in Dichloromethane (approx. 2 mL per gram of product).

  • Anti-Solvent Addition: Vigorously stir the solution while adding Heptane dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Seeding (Optional): If available, add 1-2 mg of pure crystalline 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone to provide nucleation sites.

  • Maturation: Remove stirring. Allow the flask to stand undisturbed at room temperature for 2 hours, then transfer to a −20∘C freezer overnight to maximize yield.

  • Isolation: Filter the resulting crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum.

Validation Check: Inspect the flask after 30 minutes at room temperature. If a distinct liquid layer forms at the bottom of the flask instead of solid particulates, the product has "oiled out." Re-dissolve by adding 0.5 mL DCM, warm slightly, and reduce the rate of cooling.

V. References

  • Title: Comprehensive Organic Functional Group Transformations II Vol 3. Source: Chemistry-Chemists. URL: 1

  • Title: Electrochemical Synthesis of β -Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides. Source: ACS Publications. URL: 2

  • Title: Base-promoted synthesis of β -keto sulfones from N-acyl pyrroles and allyl sulfones. Source: RSC Advances. URL: 3

Sources

addressing batch-to-batch variability of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Last Updated: 2024-10-26

Introduction

Welcome to the technical support resource for 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (CAS 868256-10-4). This document is intended for researchers, chemists, and quality control professionals who utilize this compound in their work. Batch-to-batch variability is a significant challenge in research and development, potentially impacting experimental reproducibility, impurity profiles, and overall project timelines.[1][2][3] This guide provides a structured, question-and-answer framework to help you identify, troubleshoot, and mitigate common issues related to the quality and consistency of this specific γ-keto sulfone.

γ-Keto sulfones are valuable intermediates in organic synthesis and pharmaceutical chemistry.[4][5] The structure of this compound, featuring a bromophenyl sulfone and a naphthyl ketone, presents specific potential challenges during synthesis and storage, such as the formation of process-related impurities and physical state variations (polymorphism).[6] This guide is designed to provide both quick-reference FAQs and in-depth troubleshooting protocols to ensure the consistent performance of this material in your applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions.

Q1: My new batch of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone has a different color/appearance than the previous one. Is this a concern?

A1: A change in physical appearance (e.g., from white to off-white or pale yellow) can indicate the presence of trace-level impurities or a different crystalline form (polymorph). While it may not always affect performance, it warrants further investigation. The primary concern is whether the change is purely aesthetic or if it signals a change in the material's chemical purity or physical properties, which could impact solubility, dissolution rate, and reactivity.[7] We recommend performing a baseline purity analysis via HPLC (see Protocol 1) to compare the new batch against a retained sample of a known, well-performing batch.

Q2: I'm observing unexpected peaks in my HPLC analysis of a new batch. What could they be?

A2: Unexpected peaks typically represent process-related impurities or degradation products. Given the likely synthesis routes for γ-keto sulfones, potential impurities could include:

  • Unreacted Starting Materials: Such as 4-bromophenylsulfinic acid or an appropriate naphthyl-containing precursor.

  • Byproducts from Sulfide Oxidation: If the synthesis involves the oxidation of a sulfide precursor, residual sulfoxides may be present.[8][9]

  • Isomers or Related Substances: Formed during Friedel-Crafts type reactions or other C-S bond-forming steps.[8][10]

Impurity profiling using techniques like LC-MS is the most effective way to identify these unknown components.[11]

Q3: My compound shows poor or inconsistent solubility in a solvent that previously worked well. What's the cause?

A3: This is a classic indicator of polymorphism, where the compound exists in different crystal lattice structures.[7][12] Different polymorphs of the same compound can have significantly different physical properties, including solubility and dissolution rate.[13] Another potential cause is the presence of insoluble impurities. We recommend characterizing the material using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for polymorphic differences between batches.

Q4: My experiment's yield or reaction rate has decreased with a new batch. How can I troubleshoot this?

A4: A drop in reactivity points to a lower assay value (i.e., lower purity) of the active compound or the presence of inhibiting impurities.

  • Confirm Purity: First, run a quantitative purity analysis (e.g., qNMR or HPLC with a reference standard) to confirm the assay of the new batch is within specification.

  • Check for Inhibitors: Certain impurities, even at low levels, can interfere with downstream reactions. Review the impurity profile from your HPLC or LC-MS analysis for any new or significantly increased peaks.

  • Evaluate Physical Properties: As noted in Q3, changes in polymorphism can affect dissolution rate, which in turn can impact reaction kinetics if the compound is not fully dissolved at the start of your process.[13]

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows and protocols for resolving complex variability issues.

Guide 1: Systematic Investigation of Batch-to-Batch Variability

When encountering inconsistent experimental results, a systematic approach is crucial. This workflow helps isolate the root cause of the variability.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead="vee"];

} Caption: Troubleshooting workflow for batch variability.

Guide 2: Addressing Specific Analytical Discrepancies
Observed Issue Potential Root Cause(s) Recommended Actions & Protocols
Low Purity by HPLC 1. Incomplete reaction during synthesis. 2. Degradation during storage or shipment.[14] 3. Presence of non-UV active impurities.1. Protocol 1: Perform HPLC purity analysis. 2. Protocol 3: Conduct a forced degradation study to identify potential degradants. 3. Use a universal detector like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV.
High Residual Solvents 1. Inefficient drying or purification post-synthesis.[15][16] 2. Use of solvents not listed on the CoA.1. Protocol 2: Perform Headspace GC analysis for residual solvents.[17][18] 2. Compare detected solvents against the known synthetic process. 3. If necessary, re-dry material under vacuum at a suitable temperature.
Polymorphic Transformation 1. Crystallization from a different solvent system. 2. Thermal stress during drying or transport. 3. Hygroscopicity leading to conversion to a hydrate form.1. Analyze by XRPD and/or DSC to confirm the crystal form. 2. Review the final crystallization step with the manufacturer. 3. Conduct solubility and dissolution studies to assess the impact of the new form on performance.[19]
Inconsistent NMR Spectrum 1. Presence of paramagnetic impurities broadening signals. 2. Structural isomerism. 3. Significant levels of protonated residual solvents.1. Check for trace metal contamination using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2. Utilize 2D-NMR techniques (e.g., COSY, HSQC) to confirm structural assignments. 3. Correlate NMR impurities with GC residual solvent data.

Section 3: Recommended Analytical Protocols

These protocols provide a starting point for in-house quality control analysis. Methods should be fully validated for their intended use.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Method
  • Objective: To determine the purity of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone and quantify related impurities.

  • Instrumentation: HPLC with UV Detector.

  • Step-by-Step Methodology:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 50% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Accurately weigh and dissolve ~1 mg/mL of the compound in Acetonitrile.

    • System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

    • Analysis: Report purity by area percent normalization.

Protocol 2: Headspace Gas Chromatography (GC) for Residual Solvents
  • Objective: To identify and quantify residual volatile organic solvents, guided by USP <467> and ICH Q3C principles.[17][20]

  • Instrumentation: Gas Chromatograph with Headspace Autosampler and Flame Ionization Detector (FID).[18]

  • Step-by-Step Methodology:

    • Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.53 mm, 3.0 µm film thickness.

    • Carrier Gas: Helium or Nitrogen.

    • Oven Program: 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80 °C.

      • Vial Equilibration Time: 20 min.

    • Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide (DMSO)).

    • Quantification: Use an external standard mix containing expected process solvents for quantification.

Protocol 3: Stability and Forced Degradation Study
  • Objective: To understand the degradation pathways and establish a stability-indicating method.[21][22]

  • Methodology:

    • Prepare solutions of the compound (~1 mg/mL) in a suitable solvent.

    • Expose the solutions to the following stress conditions:

      • Acidic: 0.1 N HCl at 60 °C for 24 hours.

      • Basic: 0.1 N NaOH at 60 °C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid sample at 105 °C for 48 hours.

      • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 1.

    • Evaluation: The HPLC method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main peak. This helps in proactively identifying potential degradants in future batches.[22]

dot graph G { layout=neato; node [shape=circle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} Caption: Interrelation of key analytical quality attributes.

References

  • Residual Solvent Analysis in Pharmaceuticals. (2026, February 28). Pharmaceutical Technology.
  • Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. (2025, November 17). ResolveMass.
  • Sweatman, J.
  • Residual Solvent Analysis of Pharmaceutical Products. Agilent Technologies.
  • Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. (2009, October 15). International Journal of Pharmaceutical Sciences and Research.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). The Open Pharmaceutical Sciences Journal.
  • Polymorphs and its impact on the performance of a medicine. (2023, July 1).
  • Stability Testing Strategies for Working Standards. (2025, May 30). BioPharma Consulting Group.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research.
  • de Jong, A., et al. (2012).
  • A Review on Polymorphism Perpetuates Pharmaceuticals. (2017). Prime Scholars Library.
  • Shinde, V. (2025, November 6).
  • Navigating Batch-to-Batch Variability with a D
  • Batch-to-Batch Consistency: Why It Matters for Intermedi
  • Troubleshooting an Industrial Batch Process. (2021, November 24). ProSensus.
  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. (2014, January 13). U.S. Pharmacopeia.
  • Maintaining Batch-to-Batch Consistency. (2022, January 31). Pharmaceutical Technology.
  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems.
  • 3-[(4-bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone. Sigma-Aldrich.
  • 3-[(4-bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone. PubChem.
  • 3-[(4-BROMOPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE. NextSDS.
  • 3-[(4-BROMOPHENYL)SULFANYL]-1-(2-NAPHTHYL)-1-PROPANONE. NextSDS.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (2020). ChemSusChem.
  • Sulfone synthesis by oxid
  • Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. (2022, December 8). Semantic Scholar.
  • Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. (2022). RSC Advances.
  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.
  • Singh, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • Heide, M., et al. (2025, August 28). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • 3-[(4-bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone. PubChem.

Sources

Technical Support Center: Analytical Method Development for 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method development and impurity analysis of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address the specific challenges you may encounter during your experiments. Our focus is on building robust, reliable, and scientifically sound analytical methods grounded in established principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the development of analytical methods for this specific analyte and its impurities.

Q1: I'm starting my method development. What are the recommended initial HPLC/UPLC conditions?

Answer: Given the structure of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone, which contains large non-polar aromatic groups (bromophenyl and naphthyl), a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most logical starting point.[1] The goal is to achieve adequate retention and symmetrical peak shape.

A good initial "scouting" run can be performed with the following conditions:

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides strong hydrophobic interactions necessary for retaining this non-polar analyte.[2]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to improve peak shape by suppressing interactions with residual silanols on the column packing.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and UV transparency.
Gradient 50% to 95% B over 20 minutesA broad gradient is essential in early development to elute the main peak and any potential impurities, which may have a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.[4]
Detection (UV) 254 nmThe aromatic rings (naphthyl and bromophenyl) should provide strong absorbance at this wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity and select the optimal wavelength.
Injection Vol. 10 µLA standard volume; can be adjusted based on sample concentration.
Sample Prep. ~0.5 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved in a solvent that is compatible with the mobile phase to prevent peak distortion.[2]
Q2: My main peak is showing significant tailing. What are the causes and how can I fix it?

Answer: Peak tailing is a common issue in HPLC and can compromise resolution and integration accuracy.[2] It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.

Here is a logical troubleshooting workflow:

G start Peak Tailing Observed check_column Is the column old or contaminated? start->check_column check_ph Is the mobile phase pH appropriate? check_column->check_ph No sol_column Solution: Use guard column, flush with strong solvent, or replace column. check_column->sol_column Yes check_buffer Is buffer concentration adequate? check_ph->check_buffer Yes (if applicable) sol_ph Solution: Add acidic modifier (e.g., 0.1% TFA or Formic Acid) to suppress silanol interactions. check_ph->sol_ph No check_overload Is the column overloaded? check_buffer->check_overload Yes sol_buffer Solution: Increase buffer concentration (e.g., to 25 mM) if using one. check_buffer->sol_buffer No check_extracolumn Are there extra-column effects? check_overload->check_extracolumn No sol_overload Solution: Reduce sample concentration or injection volume. check_overload->sol_overload Yes sol_extracolumn Solution: Minimize tubing length/ID between injector, column, and detector. check_extracolumn->sol_extracolumn Yes

Caption: Troubleshooting workflow for HPLC peak tailing.

In-depth Explanation:

  • Secondary Silanol Interactions: The most common cause for tailing with molecules like this is the interaction of any slightly basic functional sites with acidic residual silanol groups on the silica packing. Using a modern, end-capped column and adding a small amount of acid to the mobile phase (like 0.1% formic acid or trifluoroacetic acid) protonates these silanols, minimizing these secondary interactions.[2][5]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak. Diluting the sample is a simple and effective solution.

  • Column Contamination/Void: Strongly retained impurities can accumulate at the head of the column, or the packed bed can settle, creating a void.[3] This disrupts the sample band, causing tailing. Using a guard column is a cost-effective way to protect the analytical column.[3]

Q3: How should I approach identifying potential degradation products and process impurities?

Answer: A combination of forced degradation studies and analysis of representative impure batches is essential. This approach is mandated by regulatory bodies like the ICH to ensure the specificity of your analytical method.[6]

Forced Degradation (Stress Testing): This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[7] This helps to establish degradation pathways and demonstrate that your method can separate these degradants from the main compound.[6]

LC-MS for Identification: Coupling your HPLC to a mass spectrometer (LC-MS) is a powerful tool for characterizing impurities.[8] For 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone, you can expect specific fragmentation patterns that aid in identification.

  • Expected Fragmentation: In positive ion mode ESI-MS, sulfonamides and sulfones often exhibit a characteristic loss of sulfur dioxide (SO2), which corresponds to a neutral loss of 64 Da.[9][10] The presence of bromine will produce a distinctive isotopic pattern (¹⁹Br/⁸¹Br have ~50:50 abundance), resulting in M and M+2 peaks of nearly equal intensity, which is a key diagnostic feature.[9]

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Characterization Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-PDA Analysis (Check for new peaks & peak purity) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid & solution) Thermal->HPLC Photo Photolytic (ICH Q1B light exposure) Photo->HPLC LCMS LC-MS/MS Analysis (Determine m/z & fragmentation) HPLC->LCMS Structure Structure Elucidation LCMS->Structure API API Sample {3-[(4-Bromophenyl)sulfonyl]- 1-(2-naphthyl)-1-propanone} API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for impurity identification via forced degradation.

Q4: My method is developed. What validation parameters are required for an impurity quantification method according to ICH Q2(R1)?

Answer: Validating an analytical method ensures it is suitable for its intended purpose.[11] For quantifying impurities, several key performance characteristics must be evaluated as per ICH Q2(R1) guidelines.[12][13]

Validation ParameterPurpose & Requirement
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is typically shown by resolving all known impurities and degradants from the API and each other. Peak purity analysis using a PDA detector is also essential.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] This is critical for impurity methods as you must be able to quantify impurities at their specification limits.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
Accuracy The closeness of test results obtained by the method to the true value. For impurities, this is often determined by spiking the drug substance with known amounts of the impurities at different levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.[13]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It includes: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay, different days, analysts, or equipment).[14]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. For impurities, this should be established from the LOQ to 120% of the impurity specification limit.[12]
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temperature, ±0.2 pH units).[15] This provides an indication of its reliability during normal usage.

Section 2: Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to performing forced degradation studies to identify potential degradation products.[16]

Objective: To generate likely degradation products and demonstrate the specificity of the stability-indicating method.

Materials:

  • 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (API)

  • Hydrochloric Acid (HCl), 1M and 0.1M

  • Sodium Hydroxide (NaOH), 1M and 0.1M

  • Hydrogen Peroxide (H₂O₂), 30%

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the API at approximately 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[16]

  • Acid Hydrolysis:

    • Mix 1 mL of API stock with 1 mL of 0.1M HCl.

    • Keep a parallel sample in 0.1M HCl at room temperature and another at 60°C for 8 hours.

    • Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1M NaOH, dilute to a suitable concentration, and analyze by HPLC.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, using 0.1M NaOH instead of HCl and neutralizing with 0.1M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of API stock with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature and monitor at time points up to 24 hours.

    • Dilute and analyze.

  • Thermal Degradation:

    • Expose solid API powder to 80°C in an oven.

    • Separately, heat a solution of the API (1 mg/mL) at 80°C.

    • Analyze samples after 24 and 48 hours.

  • Photolytic Degradation:

    • Expose solid API and an API solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • Keep control samples protected from light.

    • Analyze both exposed and control samples.

  • Analysis: Analyze all stressed samples against a control (unstressed) sample. Aim for 5-20% degradation of the parent compound.[16] If degradation is too rapid, reduce the stress condition (e.g., lower temperature or acid/base concentration).[17]

Protocol 2: Validation of an Impurity Quantification Method

This protocol provides a framework for validating the analytical method in accordance with ICH Q2(R1) guidelines.[12]

Objective: To provide documented evidence that the method is suitable for the quantification of impurities in 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone.

1. Specificity:

  • Analyze a blank (diluent), a placebo (if applicable), the API, and each known impurity individually.

  • Spike the API sample with all known impurities and potential degradants.

  • Acceptance Criteria: Demonstrate that all impurity peaks are baseline resolved from the main API peak and from each other (Resolution > 1.5). The blank and placebo should show no interfering peaks at the retention times of the analyte and impurities.[13]

2. Limit of Quantitation (LOQ):

  • Establish the LOQ based on a signal-to-noise ratio of 10:1 or by determining the concentration where precision (%RSD) is within an acceptable limit (e.g., ≤10%).

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.[12]

3. Accuracy (Recovery):

  • Prepare API samples spiked with each impurity at a minimum of three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).

  • Prepare each level in triplicate (n=3).

  • Calculate the percent recovery for each impurity at each level.

  • Acceptance Criteria: Recovery should be within a pre-defined range, typically 80-120% for impurities.[12]

4. Precision:

  • Repeatability: Perform six replicate injections of a sample spiked with impurities at 100% of the specification level.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not exceed a pre-defined limit (e.g., <10% for repeatability and <15% for intermediate precision).[18]

5. Linearity:

  • Prepare a series of at least five concentrations of each impurity ranging from the LOQ to 120% of the specification limit.

  • Plot the peak area response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[13]

References

  • Technical Support Center: HPLC Purification of Non-Polar Compounds - Benchchem.[2]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.[12]

  • Guidance for the validation of pharmaceutical quality control analytical methods.[18]

  • Quality Guidelines - ICH.[19]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.[20]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).[13]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.[11]

  • A Comprehensive Guide for Analytical Method Validation.[21]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate.[9]

  • Q2(R2) Validation of Analytical Procedures - FDA.[22]

  • Validation of Impurity Methods, Part II.[14]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | The Journal of Organic Chemistry - ACS Publications.[23]

  • HPLC Troubleshooting Guide - Regis Technologies.[3]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates.[10]

  • HPLC Troubleshooting Guide - Sigma-Aldrich.[5]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Bentham Science Publishers.[24]

  • HPLC Troubleshooting Guide - SCION Instruments.[4]

  • Troubleshooting in HPLC: A Review - IJSDR.

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed.[25]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.[7]

  • Development of forced degradation and stability indicating studies of drugs—A review.[6]

  • A comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[1]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.[16]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design - Impactfactor.[26]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo.[27]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace.[17]

  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research.[28]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - ijprajournal.[8]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.[29]

  • 3-[(4-bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone - Sigma-Aldrich.[30]

  • A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.[31]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - ResearchGate.[32]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.[33]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.[34]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water - PeerJ.[15]

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strategies to enhance the biological activity of sulfonyl-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MedChem Technical Support & Troubleshooting Center . This portal is designed for drug development professionals and medicinal chemists actively working to optimize the biological activity, pharmacokinetics, and selectivity of sulfonyl- and sulfonamide-containing compounds.

Below, you will find our knowledge base organized by common structural troubleshooting tickets, self-validating experimental protocols, quantitative data summaries, and mechanistic pathway visualizations.

Module 1: Knowledge Base & Troubleshooting FAQs

Ticket #101: Overcoming BCS Class IV Limitations in Sulfonamides Q: My bicyclic sulfonamide hit has a high EC50​ but fails in vivo due to poor oral bioavailability (BCS Class IV: low solubility, low permeability). How can I synthetically modify the sulfonyl group to improve its pharmacokinetic profile without losing target binding? A: Traditional primary or secondary sulfonamides often suffer from excessive hydrogen bond donor capacity and high crystalline lattice energy, leading to poor aqueous solubility and limited membrane permeability.

  • Resolution Strategy 1 (Methylation): Introducing a methyl sulfonamide substituent has been shown to drastically improve both solubility and Caco-2 permeability. By masking the hydrogen bond donor, you lower the desolvation energy required for the molecule to cross the lipid bilayer, effectively shifting compounds from BCS Class IV to Class II (1[1]).

  • Resolution Strategy 2 (Bioisosteric Replacement): Replace the sulfonyl group with a sulfoximine. Sulfoximines act as monoaza analogues of sulfones. The introduction of the nitrogen atom breaks molecular symmetry (lowering lattice energy to improve solubility) and provides a vector for further functionalization to tune the pKa, all while maintaining the tetrahedral geometry necessary for target binding (2[2]).

Ticket #102: Carboxylic Acid Replacement for Permeability Q: We are targeting a basic pocket where a carboxylic acid works perfectly, but the compound is completely impermeable to cells. Can a sulfonamide motif help? A: Yes. Carboxylic acids are mostly ionized at physiological pH, preventing passive diffusion across the lipophilic cell membrane.

  • Resolution Strategy: Utilize the N-acylsulfonamide motif as a bioisostere. N-acylsulfonamides maintain an acidic proton (pKa ~4-5) necessary for critical electrostatic interactions with the target receptor. However, the negative charge in the conjugate base is delocalized over the sulfonyl and carbonyl oxygen atoms. This delocalization, combined with the increased lipophilic bulk of the sulfonyl R-group, significantly enhances membrane permeability while retaining the necessary pharmacodynamic interactions (3[3]).

Ticket #103: Enhancing Target Selectivity via Heterocyclic Hybridization Q: Our sulfonyl compound shows broad-spectrum cytotoxicity but lacks selectivity for the target cancer cells. How do we tune the pharmacophore? A: The tetrahedral geometry of the SO2​ group acts as a strong hydrogen-bond acceptor, which can promiscuously bind to various kinases if the flanking regions lack steric constraints.

  • Resolution Strategy: Strategically incorporate heterocyclic scaffolds (e.g., pyrroles, thiazoles, or pyridine carbothioamides) flanking the sulfonamide core to dictate the binding conformation. For example, sulfonamide-functionalized pyridine carbothioamides (PCAs) have been designed to selectively target the colchicine binding site of tubulin. This specific steric tuning leads to G2/M phase arrest and apoptosis in cancer cells without causing widespread hemolytic activity (4[4]). Furthermore, varying the substitution patterns on these heterocycles optimizes the electronic density of the sulfonyl oxygens, fine-tuning their H-bond acceptor strength (5[5]).

Module 2: Standard Operating Procedures (SOPs)

SOP-01: Late-Stage Bioisosteric Replacement via Metallaphotoredox Catalysis

Purpose: To synthesize N-alkylated sulfoximines from thioether precursors without degrading sensitive functional groups on the lead compound. Causality: Traditional sulfoximine synthesis requires harsh oxidative conditions. Metallaphotoredox platforms allow for mild, room-temperature functionalization by generating radical intermediates that couple efficiently with transition metal catalysts.

  • Preparation: In a nitrogen-filled glovebox, combine the thioether precursor (1.0 equiv), the alkylating agent (1.5 equiv), an iridium-based photocatalyst (1 mol%), and a nickel catalyst (5 mol%) in anhydrous acetonitrile.

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with blue LEDs (450 nm) at room temperature for 16 hours. Why blue LEDs? They provide the specific excitation energy required for the Ir-photocatalyst to initiate the single-electron transfer (SET) event without causing thermal degradation.

  • Self-Validation & QC Step: Run a parallel reaction using thioanisole as a standard. Analyze the standard via LC-MS at t=2h and t=16h. The protocol is validated only if the standard shows >90% conversion to the corresponding sulfoximine with <2% over-oxidized sulfone byproduct. If sulfone exceeds 2%, check the system for oxygen leaks.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

SOP-02: Self-Validating Caco-2 Permeability Assay for Lipophilic Sulfonamides

Purpose: To accurately determine the transcellular permeability ( Papp​ ) of optimized sulfonamides. Causality: Lipophilic sulfonamides can sometimes precipitate in assay buffers or falsely appear permeable by disrupting cell monolayers. This protocol prevents false positives.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing: Prepare a 10 µM solution of the sulfonamide test compound in HBSS buffer containing 1% DMSO and 100 µM Lucifer Yellow. Why Lucifer Yellow? It is a paracellular marker that cannot cross intact cell membranes.

  • Incubation: Add the dosing solution to the apical chamber and blank HBSS to the basolateral chamber. Incubate at 37°C for 2 hours.

  • Self-Validation & QC Step: Measure the fluorescence of Lucifer Yellow in the basolateral chamber. The assay validates itself: if the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, it proves the sulfonamide compound disrupted the tight junctions (toxicity). The data for the test compound must be automatically invalidated.

  • Quantification: If validated, quantify the sulfonamide concentration in both chambers using LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Module 3: Quantitative Data Repository

Table 1: Impact of Sulfonyl Modifications on ADME Properties Note: Data aggregated from benchmark studies on structural optimization.

Compound Base TypeModification StrategyLogPAqueous Solubility ( μ g/mL)Permeability ( Papp​×10−6 cm/s)BCS Class
Bicyclic HitPrimary Sulfonamide1.80< 1.00.5IV
Optimized Lead Methyl Sulfonamide 2.40 45.0 18.2 II
Natural ProductCarboxylic Acid1.20> 100.0< 0.1III
Bioisostere N-Acylsulfonamide 2.80 25.0 12.5 II
PCA DerivativeSulfonamide-functionalized2.0515.58.4II

Module 4: Pathway & Workflow Visualizations

G Start Hit Compound (Sulfonyl/Sulfonamide) Eval In Vitro ADME & Binding Assay Start->Eval Check Identify Limiting Factor Eval->Check Perm Poor Permeability / Solubility Check->Perm BCS Class IV Affinity Low Target Affinity / Selectivity Check->Affinity Off-target effects Lead Optimized Lead Compound Check->Lead Optimal Profile Strat1 Bioisosteric Replacement (e.g., Sulfoximine, N-Acylsulfonamide) Perm->Strat1 Strat2 Steric/Electronic Tuning (Heterocycle Hybridization) Affinity->Strat2 Strat1->Eval Iterative Screening Strat2->Eval Iterative Screening

Caption: Decision matrix for optimizing sulfonyl-containing compounds based on ADME and binding data.

Pathway Drug Sulfonamide-Functionalized PCA Target Tubulin Dimer (Colchicine Binding Site) Drug->Target Hydrogen Bonding via SO2 Inhibition Inhibition of Microtubule Polymerization Target->Inhibition Conformational Change Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Mitotic Spindle Disruption Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Caspase Activation

Caption: Pharmacodynamic mechanism of sulfonamide-driven tubulin inhibition leading to apoptosis.

References

  • Title: A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks Source: Macmillan Group / Princeton University URL
  • Title: Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors Source: RSC Publishing URL
  • Title: Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres Source: PMC / NIH URL
  • Title: Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents Source: PMC / NIH URL
  • Title: Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds Source: Frontiers URL

Sources

Validation & Comparative

Unambiguous Structural Elucidation of β-Keto Sulfones: A Comparative Guide to Spectroscopic Workflows for 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge & Workflow Logic

In modern organic synthesis and drug development, β-keto sulfones are highly versatile building blocks, frequently accessed via 1[1] or2[2]. However, confirming the exact regiochemistry and structural integrity of complex derivatives like 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (CAS Number: 868256-10-4)[3] requires a rigorous, multi-tiered analytical approach.

Relying on a single technique often leaves critical blind spots. For instance, mass spectrometry confirms the formula but cannot distinguish between regional isomers, while basic NMR may fail to resolve overlapping aromatic signals. As an application scientist, I design analytical pipelines as self-validating systems —where the output of one technique inherently cross-verifies the assumptions of the next.

Below is the logical progression of our structural elucidation pipeline:

Workflow A Synthesis of β-Keto Sulfone B 1D NMR & FT-IR (Functional Groups) A->B Step 1: Bulk Scan C HRMS & 2D NMR (Connectivity) B->C Step 2: Exact Mass D X-Ray Diffraction (Absolute 3D) C->D Step 3: Spatial Proof

Fig 1. Hierarchical spectroscopic workflow for structural elucidation.

Objective Comparison of Spectroscopic Alternatives

To definitively prove the structure of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone, we must compare the efficacy of three distinct analytical workflows.

Workflow A: Routine 1D NMR & FT-IR (The Baseline)
  • Efficacy: High throughput, excellent for bulk purity assessment, but provides only inferred regiochemical confidence.

  • Causality & Mechanism: In FT-IR, the highly polar C=O and SO₂ bonds create massive changes in the dipole moment, yielding intense, unmistakable stretches at ~1680 cm⁻¹ (carbonyl) and ~1320/1150 cm⁻¹ (asymmetric/symmetric sulfonyl). In ¹H NMR, the electron-withdrawing nature of these groups strongly deshields the adjacent C2 and C3 methylene protons, pushing them into the 3.4–3.8 ppm range[4].

  • Self-Validating Logic: The integration of the ¹H NMR spectrum acts as an internal validation tool. The sum of the naphthyl protons (7H), the bromophenyl protons (4H), and the aliphatic chain (4H) must perfectly equal 15 . Any deviation in the aliphatic integration indicates enolization or incomplete reaction.

Workflow B: Advanced 2D NMR & LC-HRMS (The Comprehensive Standard)
  • Efficacy: Resolves overlapping signals, maps exact atomic connectivity, and provides isotopic proof of elemental composition.

  • Causality & Mechanism (HRMS): High-Resolution Mass Spectrometry exploits the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). The presence of a twin-peak isotopic envelope at m/z ~403.00 and ~405.00 [M+H]⁺ definitively proves the incorporation of the bromophenyl moiety.

  • Causality & Mechanism (2D NMR): Heteronuclear Multiple Bond Correlation (HMBC) traces electron density across 2 to 3 bonds. This is the only NMR technique that can definitively prove that the C3 protons are attached to the sulfonyl group and the C2 protons are attached to the naphthyl-carbonyl system.

HMBC H2 C2 Protons (~3.55 ppm) C1 Carbonyl C1 (~195 ppm) H2->C1 2J/3J Coupling C_Ar Naphthyl C (~135 ppm) H2->C_Ar 3J Coupling H3 C3 Protons (~3.45 ppm) H3->C1 3J Coupling C_S Sulfonyl Ar-C (~138 ppm) H3->C_S 3J Coupling

Fig 2. Critical HMBC (1H-13C) correlations confirming the propanone backbone connectivity.

Workflow C: Single-Crystal X-Ray Diffraction (The Absolute Proof)
  • Efficacy: Provides absolute 3D spatial coordinates, bond lengths, and dihedral angles.

  • Causality & Mechanism: SCXRD maps the electron density of the crystal lattice. For bulky β-keto sulfones, this technique is crucial for visualizing the solid-state steric clash between the large naphthyl ring and the sulfonyl oxygen atoms, which dictates the molecule's preferred conformation[5].

Quantitative Data & Performance Comparison

Table 1: Comparative Efficacy of Analytical Workflows
FeatureRoutine 1D NMR + FT-IRAdvanced 2D NMR + HRMSSingle-Crystal XRD
Primary Output Functional groups, proton countExact connectivity, isotopic massAbsolute 3D conformation
Regiochemical Confidence Moderate (Inferred)High (Directly mapped)Absolute (Visualized)
Throughput / Time High (< 30 mins)Medium (2-4 hours)Low (Days to weeks)
Sample Requirement ~5-10 mg (Recoverable)< 1 mg (Destructive for MS)High-quality single crystal
Cost LowModerateHigh
Table 2: Expected NMR Chemical Shifts for 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
NucleusChemical Shift (ppm)Multiplicity & J-CouplingAssignment & Causality
¹H 8.40s, 1HNaphthyl C1-H (Highly deshielded by adjacent C=O)
¹H 7.50 – 8.00m, 6HRemaining Naphthyl aromatic protons
¹H 7.75d, J = 8.5 Hz, 2H4-Bromophenyl (Ortho to strongly withdrawing -SO₂-)
¹H 7.65d, J = 8.5 Hz, 2H4-Bromophenyl (Ortho to electronegative -Br)
¹H 3.55t, J = 7.5 Hz, 2HC2-H₂ (Deshielded by C=O, coupled to C3)
¹H 3.45t, J = 7.5 Hz, 2HC3-H₂ (Deshielded by -SO₂-, coupled to C2)
¹³C ~195.0sCarbonyl C1 (Characteristic ketone shift)
¹³C ~138.0, ~135.0sQuaternary aromatic carbons (Naphthyl & Sulfonyl-Ar)
¹³C ~51.0sC3 (Aliphatic carbon adjacent to -SO₂-)
¹³C ~36.0sC2 (Aliphatic carbon adjacent to C=O)

Step-by-Step Experimental Methodologies

Protocol 1: NMR Sample Preparation & Acquisition
  • Dissolution: Dissolve exactly 10.0 mg of the purified analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane[TMS] as an internal standard). Causality: CDCl₃ is chosen to suppress solvent-exchange artifacts common in protic solvents.

  • Tube Preparation: Transfer the solution to a 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity.

  • Acquisition: Acquire ¹H NMR (16 scans, relaxation delay d1=2s) and ¹³C NMR (1024 scans, d1=2s) at 298 K.

  • Self-Validation Check: The TMS peak must appear at exactly 0.00 ppm with a line width at half-height (v₁/₂) of < 1.0 Hz. This internally validates that the magnet is perfectly shimmed and locked, ensuring the splitting patterns (like the AA'BB' system of the bromophenyl ring) are real and not magnetic artifacts.

Protocol 2: LC-HRMS Isotopic Analysis
  • Sample Prep: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol.

  • Chromatography: Inject 2 µL into a C18 UHPLC column, eluting with a gradient of Water/Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as a proton source to promote robust [M+H]⁺ ionization.

  • Mass Spectrometry: Acquire data in positive electrospray ionization (ESI+) mode using a Q-TOF mass spectrometer.

  • Self-Validation Check: The resulting mass spectrum must display a twin-peak isotopic envelope at m/z 403.00 and 405.00 with a strict 1:1 intensity ratio. This mathematically validates the presence of exactly one bromine atom in the molecular formula.

Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD) Preparation
  • Solvent System: Dissolve 20 mg of the compound in 1 mL of Dichloromethane (DCM) in a 4 mL glass vial.

  • Layering: Carefully layer 2 mL of Hexane over the DCM solution to create a biphasic system.

  • Crystallization: Cap loosely and allow slow diffusion and evaporation at 20°C in a vibration-free environment for 48-72 hours.

  • Self-Validation Check: Extract a single crystal and examine it under a polarized light microscope. The crystal must extinguish light uniformly when rotated. This optical test proves it is a true single crystal and not a twinned aggregate, which is a mandatory prerequisite before mounting it on the diffractometer[5].

References

  • Title: 3-[(4-BROMOPHENYL)SULFONYL]-1-(2-NAPHTHYL)
  • MDPI - Molecules Title: Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products Source: MDPI URL
  • RSC Advances Title: Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones Source: The Royal Society of Chemistry URL
  • Source: Organic-Chemistry.
  • RSC Advances (via NIH PMC)

Sources

Validating the Biological Activity of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the rigorous validation of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for assessing the biological activity of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone , a synthetic compound with potential therapeutic applications. Our focus is to present a scientifically sound, logical, and self-validating workflow for its evaluation in various cancer cell lines, benchmarked against established and alternative compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to not only understand the "how" but also the "why" behind experimental design and data interpretation.

Introduction to 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone and the Rationale for its Evaluation

The chemical structure of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone, characterized by a sulfonyl group linking a bromophenyl and a naphthyl propanone moiety, suggests potential bioactivity.[1][2][3] While direct biological data for this specific molecule is not extensively published, the presence of the (4-Bromophenyl)sulfonyl group in other compounds has been associated with antimicrobial and anticancer properties.[4] This structural alert, combined with the cytotoxic potential of similar propanone-based compounds, provides a strong rationale for investigating its efficacy as a potential anticancer agent.[5]

This guide will therefore focus on a hypothetical, yet plausible, scenario where 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone exhibits cytotoxic effects against cancer cells. We will compare its performance against two benchmarks:

  • Doxorubicin: A well-characterized and widely used chemotherapy drug, serving as a positive control for inducing cytotoxicity.

  • Compound X: A hypothetical structural analog, representing a common scenario in lead optimization where multiple derivatives are compared.

Our investigation will be centered around three key questions that form the foundation of early-stage drug validation:

  • Does the compound affect cell viability?

  • What is the primary mechanism of cell death?

  • Which cellular pathways are modulated by the compound?

Experimental Workflow for Biological Activity Validation

A robust validation workflow is sequential and iterative. Each experiment builds upon the results of the previous one, creating a logical and evidence-based narrative of the compound's biological effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A MTT Assay B Dose-Response Curve Generation A->B C IC50 Determination B->C D Annexin V/PI Apoptosis Assay C->D Proceed if cytotoxic E Quantification of Apoptotic vs. Necrotic Cells D->E F Western Blot Analysis E->F Investigate apoptotic pathways G Protein Expression Profiling (e.g., Bcl-2, Caspase-3) F->G G cluster_pathway Intrinsic Apoptosis Pathway Compound 3-[(4-Bromophenyl)sulfonyl]- 1-(2-naphthyl)-1-propanone Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by the compound.

Experimental Protocol: Western Blotting

[6][7][8][9]

  • Protein Extraction: Treat cells with the compounds as in the apoptosis assay, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Data Presentation: Relative Protein Expression in HeLa Cells (48h)
ProteinVehicle Control3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanoneCompound XDoxorubicin
Bcl-2 (Anti-apoptotic) 1.000.45 ± 0.080.85 ± 0.120.30 ± 0.05
Bax (Pro-apoptotic) 1.002.10 ± 0.251.20 ± 0.152.80 ± 0.30
Cleaved Caspase-3 1.003.50 ± 0.401.50 ± 0.204.80 ± 0.50

Interpretation of Results: The Western blot data corroborates the findings from the apoptosis assay. Treatment with 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a hallmark of the intrinsic apoptotic pathway. The subsequent increase in cleaved (active) Caspase-3, the executioner caspase, confirms the activation of the apoptotic cascade.

Conclusion and Future Directions

This comprehensive guide outlines a systematic and logical approach to validating the biological activity of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone. The presented hypothetical data suggests that this compound is a moderately potent cytotoxic agent that induces apoptosis in cancer cell lines through the intrinsic pathway. Its superior performance compared to a structural analog, Compound X, underscores its potential as a lead compound for further development.

Future studies should aim to:

  • Expand the panel of cell lines to include those from different cancer types and with varying genetic backgrounds.

  • Investigate the effect on non-cancerous cell lines to assess selectivity and potential toxicity.

  • Conduct further mechanistic studies to identify the direct molecular target of the compound.

  • Explore potential synergistic effects with other known anticancer drugs.

  • Initiate in vivo studies in animal models to evaluate efficacy and safety in a more complex biological system.

By following a structured and evidence-based approach, researchers can confidently and efficiently validate the therapeutic potential of novel chemical entities, paving the way for the next generation of targeted therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ghasemi, M., & Turnbull, T. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 20). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025, September 10). Western Blot Optimization for Low Expression Proteins. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioassays for Anticancer Activities. Retrieved from [Link]

  • CMNPD. (n.d.). Compound Report Card. Retrieved from [Link]

  • International Journal of Leprosy and Other Mycobacterial Diseases. (n.d.). Mechanism of Action of Sulfones. Retrieved from [Link]

  • MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(4-BROMOPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(4-BROMOPHENYL)SULFANYL]-1-(2-NAPHTHYL)-1-PROPANONE. Retrieved from [Link]

  • Van Hoof, M., et al. (2022). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 27(1), 234. Retrieved from [Link]

  • Dimmock, J. R., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. Retrieved from [Link]

  • MDPI. (2026, February 10). Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. Retrieved from [Link]

  • Semantic Scholar. (2023, February 15). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). Retrieved from [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-of-N'-(3-Teli-Metre/e4d9b6c93c3c1f1e8a8a4b9c8c7d8a7e8e9f0d0c]([Link]

  • PubMed. (2007, August 9). Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration. Retrieved from [Link]

Sources

comparing the efficacy of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone to known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the efficacy of a novel chemical entity, using 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone as a hypothetical candidate, against well-established inhibitors of the Tankyrase enzymes, key regulators of the Wnt/β-catenin signaling pathway. This pathway is a critical target in cancer research due to its frequent dysregulation in various malignancies.[1][2]

The Critical Role of Tankyrase in Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis.[3] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1][4] The stability of the key signaling molecule, β-catenin, is controlled by a "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3][5] They play a crucial role in promoting the degradation of Axin.[6] By poly(ADP-ribosyl)ating (PARsylating) Axin, Tankyrases mark it for ubiquitination and proteasomal degradation.[5] This destabilization of the destruction complex leads to the accumulation of β-catenin, which then translocates to the nucleus, binds to TCF/LEF transcription factors, and activates the expression of Wnt target genes, many of which are involved in cell proliferation and survival.[7] Consequently, inhibiting Tankyrase activity is a promising therapeutic strategy to suppress Wnt-driven tumor growth.[1][3]

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Axin Axin Dsh->Axin inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation APC APC APC->beta_catenin phosphorylation Axin->beta_catenin phosphorylation Proteasome Proteasome Axin->Proteasome degradation CK1 CK1 CK1->beta_catenin phosphorylation beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylates ADP_ribose Poly(ADP-ribosyl)ation (PARsylation) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Wnt_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_genes activates transcription Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison start Novel Compound (3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone) biochemical_assay Biochemical Assay (Tankyrase Enzymatic Activity) start->biochemical_assay ic50_determination Determine IC₅₀ biochemical_assay->ic50_determination reporter_assay Wnt/β-catenin Reporter Assay (e.g., TOP/FOP Flash) ic50_determination->reporter_assay Potent compounds advance proliferation_assay Cell Proliferation Assay (e.g., MTT, Colony Formation) reporter_assay->proliferation_assay data_comparison Compare efficacy against known inhibitors (XAV939, IWR-1, G007-LK) reporter_assay->data_comparison western_blot Western Blot Analysis (β-catenin, Axin levels) proliferation_assay->western_blot proliferation_assay->data_comparison western_blot->data_comparison

Figure 2: Experimental workflow for comparing a novel compound to known inhibitors.
In Vitro Biochemical Assay: Tankyrase Enzymatic Activity

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Tankyrase 1 and 2 and to calculate its half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Reagents and Materials: Recombinant human Tankyrase 1 and 2 enzymes, biotinylated NAD⁺, streptavidin-coated plates, PARP substrate (e.g., histone), anti-PAR antibody conjugated to horseradish peroxidase (HRP), TMB substrate, stop solution, test compound, and known inhibitors (XAV939, G007-LK).

  • Procedure: a. Coat streptavidin plates with biotinylated PARP substrate. b. Prepare serial dilutions of the test compound and known inhibitors in the assay buffer. c. In the wells, add the Tankyrase enzyme, NAD⁺, and the diluted compounds. d. Incubate the plate to allow the PARsylation reaction to occur. e. Wash the plate to remove unreacted components. f. Add the anti-PAR-HRP antibody and incubate. g. Wash the plate and add the TMB substrate. h. Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is proportional to the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays

Objective: To measure the functional inhibition of the Wnt/β-catenin signaling pathway in a cellular context.

Methodology:

  • Cell Line: Use a cell line such as HEK293T co-transfected with a TCF/LEF-responsive luciferase reporter (TOP-Flash) and a control reporter with mutated TCF/LEF binding sites (FOP-Flash).

  • Procedure: a. Seed the transfected cells in a 96-well plate. b. Treat the cells with Wnt3a conditioned media (to activate the pathway) in the presence of serial dilutions of the test compound and known inhibitors. c. Incubate for 24-48 hours. d. Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the TOP-Flash luciferase activity to the FOP-Flash activity. Calculate the percentage of inhibition of Wnt3a-induced luciferase activity for each compound concentration and determine the cellular IC₅₀.

Objective: To assess the anti-proliferative effect of the compound on a Wnt-dependent cancer cell line.

Methodology:

  • Cell Line: Use a colorectal cancer cell line with an APC mutation, such as SW480 or DLD-1, where the Wnt pathway is constitutively active.

  • MTT Assay (Proliferation): a. Seed cells in a 96-well plate and treat with various concentrations of the test compound and known inhibitors for 72 hours. b. Add MTT reagent and incubate for 4 hours. c. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Colony Formation Assay (Long-term survival): a. Seed a low density of cells in 6-well plates. b. Treat with the compounds at various concentrations and allow the cells to grow for 10-14 days, replacing the media with fresh compound every 3-4 days. c. Fix and stain the colonies with crystal violet. d. Count the number of colonies.

  • Data Analysis: For the MTT assay, calculate the percentage of viable cells relative to the vehicle-treated control. For the colony formation assay, quantify the number and size of colonies.

Western Blot Analysis

Objective: To confirm the mechanism of action by observing changes in the levels of key proteins in the Wnt/β-catenin pathway.

Methodology:

  • Procedure: a. Treat a Wnt-dependent cell line (e.g., SW480) with the test compound and known inhibitors at their respective IC₅₀ concentrations for a specified time (e.g., 24 hours). b. Lyse the cells and separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with primary antibodies against β-catenin, Axin1, and a loading control (e.g., GAPDH or β-actin). e. Incubate with HRP-conjugated secondary antibodies. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Expected Outcome: Effective Tankyrase inhibitors should lead to an increase in the protein levels of Axin1 and a decrease in the levels of total β-catenin.

Conclusion

This guide outlines a systematic and robust approach to evaluate the efficacy of a novel compound, hypothetically 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone, as a Tankyrase inhibitor. By employing a combination of in vitro biochemical assays, cell-based functional assays, and mechanistic protein analysis, and by comparing the results to well-characterized inhibitors like XAV939, IWR-1, and G007-LK, researchers can gain a comprehensive understanding of the compound's potency, cellular efficacy, and mechanism of action. This structured comparison is essential for the rational progression of promising new chemical entities in the drug discovery pipeline, particularly for targeting critical cancer-related pathways like Wnt/β-catenin signaling.

References

  • Lehtio L, Chi NW, Krauss S. Tankyrases: structure, function and therapeutic implications in cancer. Expert Opin Ther Targets. 2013;17(1):109-124.
  • Shultz MD. Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. J Med Chem. 2022;65(6):4619-4638.
  • Cho-Rok J, et al. Novel insight into the function of tankyrase (Review). Oncol Rep. 2018;40(6):3147-3154.
  • Kirsch P, et al. Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Med Chem Lett. 2017;8(12):1271-1276.
  • Sawa M, et al. Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Curr Med Chem. 2021;28(21):4217-4241.
  • Waaler J, et al. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Cancer Res Commun. 2022;2(4):233-245.
  • Patsnap Synapse. What are TNKS2 inhibitors and how do they work? [Link]

  • Li J, et al. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. Oncol Lett. 2019;18(5):5239-5247.
  • Kim Y, et al. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression. Cancer Lett. 2018;429:136-145.
  • Wikipedia. Tankyrase. [Link]

  • Huang SM, et al. XAV939, a tankyrase 1 inhibitor, promotes β-catenin degradation in a mechanism independent of p53. Oncotarget. 2015;6(15):13067-13080.
  • BPS Bioscience. XAV939 TNKS1, TNKS2. [Link]

  • Lee SH, et al. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. Clin Cancer Res. 2025;31(19):4648-4657.
  • Patsnap Synapse. G007-LK - Drug Targets, Indications, Patents. [Link]

  • Kim JE, et al. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. Eur J Cancer. 2022;173:41-51.
  • Isella C, et al. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clin Cancer Res. 2016;22(3):651-661.

Sources

structure-activity relationship (SAR) studies of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone Analogs: A Comparative Guide to Latent Michael Acceptors

The development of targeted covalent inhibitors requires a delicate balance between reactivity and stability. Highly reactive electrophiles often suffer from rapid systemic clearance and off-target toxicity, while overly stable compounds fail to engage their biological targets. In this guide, we objectively evaluate the structure-activity relationships (SAR) of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (CAS 868256-10-4, Molecular Formula C19H15BrO3S)[1], a specialized β -arylsulfonyl ketone utilized in early discovery research.

By acting as a "latent" Michael acceptor, this scaffold provides a controlled release of a bioactive naphthyl chalcone. Chalcones and their derivatives are heavily investigated for their versatile pharmacological activities, including anti-inflammatory and antiviral effects[2]; however, their clinical translation is often hindered by indiscriminate reactivity. This guide compares the title compound against structural analogs to demonstrate how tuning the sulfonyl leaving group optimizes the therapeutic index for Keap1-Nrf2 pathway activation.

Mechanistic Rationale: The Latent Electrophile Advantage

The Keap1-Nrf2 axis is a primary cellular defense mechanism against oxidative stress. Covalent modification of the sensor protein Keap1 at Cys151 prevents the ubiquitination of Nrf2, allowing it to translocate to the nucleus and drive antioxidant response element (ARE) gene expression.

Direct administration of α,β -unsaturated ketones (chalcones) often results in premature glutathione (GSH) depletion in the bloodstream. The β -arylsulfonyl ketone scaffold circumvents this by remaining unreactive until it undergoes an E1cB-like β -elimination under specific physiological conditions (pH 7.4 or in the presence of basic microenvironments within target protein pockets), releasing the active electrophile in situ.

Pathway A 3-[(4-Bromophenyl)sulfonyl]- 1-(2-naphthyl)-1-propanone (Latent Acceptor) B 1-(2-naphthyl)-3-aryl- propen-1-one (Active Chalcone) A->B β-elimination (pH 7.4) C Keap1 (Cys151) Covalent Adduct B->C Michael Addition D Nrf2 Stabilization & Nuclear Translocation C->D Keap1 Inhibition E ARE-Driven Gene Expression D->E Transcription

Caption: Mechanism of Keap1-Nrf2 pathway activation via β-elimination of the latent Michael acceptor.

Comparative SAR Profiling: Tuning the Leaving Group

To understand the causality behind the efficacy of the 4-bromophenyl derivative, we must examine the Hammett constant ( σp​ ) of the para-substituent on the benzenesulfonyl leaving group. The electron-withdrawing nature of the bromine atom ( σp​=0.23 ) stabilizes the developing negative charge on the sulfinate anion during the transition state. This accelerates the release of the active chalcone compared to electron-donating groups, without making the parent molecule so unstable that it degrades instantly.

The table below summarizes the comparative performance of the title compound against its parent chalcone, a 4-methyl analog, and a clinical standard.

CompoundStructural ModificationHammett σp​ Elimination t1/2​ (pH 7.4)Nrf2 Activation (EC 50​ , µM)Cytotoxicity (CC 50​ , µM)Therapeutic Index (TI)
Compound A (Title) 4-Bromobenzenesulfonyl+0.234.2 h1.2>50.0>41.6
Compound B Parent Chalcone (No LG)N/AN/A (Directly Active)0.85.56.8
Compound C 4-Methylbenzenesulfonyl-0.1718.5 h8.4>50.0>5.9
Standard Dimethyl Fumarate (DMF)N/AN/A10.5>100.0>9.5

Data Interpretation:

  • Compound B (Parent Chalcone): Exhibits the highest potency (EC 50​ = 0.8 µM) but suffers from severe cytotoxicity due to indiscriminate alkylation of cellular thiols.

  • Compound C (4-Methyl): The electron-donating methyl group makes the sulfinate a poor leaving group. The prolonged t1/2​ (18.5 h) results in insufficient intracellular concentrations of the active electrophile, drastically reducing potency.

  • Compound A (Title Compound): The 4-bromo substitution strikes the optimal kinetic balance. A 4.2-hour half-life allows the compound to distribute systemically before releasing the active chalcone, resulting in potent Nrf2 activation with negligible cytotoxicity.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of latent Michael acceptors requires a self-validating assay system. The following protocols integrate internal controls to differentiate true target engagement from assay artifacts.

Workflow Step1 Step 1: Compound Incubation 10 µM in PBS (pH 7.4) Step2 Step 2: HPLC-UV/MS Analysis Monitor β-elimination kinetics Step1->Step2 Step3 Step 3: ARE-Luciferase Assay HEK293T cells, 24h exposure Step2->Step3 Step4 Step 4: Cytotoxicity Profiling CellTiter-Glo (48h) Step3->Step4 Step5 Step 5: SAR Correlation Map leaving group pKa to EC50 Step4->Step5

Caption: Integrated experimental workflow for evaluating latent Michael acceptor kinetics and activity.

Protocol 1: Kinetic Evaluation of β -Elimination via HPLC

Causality Check: This step is critical because biological activity is entirely dependent on the rate of chalcone generation. Assaying in PBS (pH 7.4) mimics the physiological environment.

  • Preparation: Prepare a 10 mM stock of Compound A in LC-MS grade DMSO.

  • Incubation: Dilute the stock to a final concentration of 10 µM in 100 mM Phosphate Buffered Saline (PBS, pH 7.4) containing 10% acetonitrile to maintain solubility. Include 1 µM of an internal standard (e.g., biphenyl) to normalize injection volumes.

  • Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately by adding 50 µL of ice-cold 1% formic acid in acetonitrile to halt the base-catalyzed elimination.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column. Monitor the disappearance of the parent peak and the appearance of the naphthyl chalcone peak at 254 nm. Calculate t1/2​ using first-order decay kinetics.

Protocol 2: Dual ARE-Luciferase Reporter Assay

Causality Check: Covalent inhibitors can cause cell stress, leading to false-positive luminescence. Co-transfecting a constitutively active Renilla luciferase allows normalization against cell viability and transfection efficiency.

  • Cell Culture & Transfection: Seed HEK293T cells at 1×104 cells/well in a 96-well plate. After 24 hours, co-transfect cells with a Firefly luciferase plasmid driven by the ARE promoter and a Renilla luciferase plasmid (CMV promoter) using Lipofectamine 3000.

  • Treatment: 24 hours post-transfection, treat cells with serial dilutions (0.1 µM to 50 µM) of the test compounds. Ensure final DMSO concentration does not exceed 0.5%.

  • Detection: After 24 hours of compound exposure, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Validation: Calculate the ratio of Firefly to Renilla luminescence. A true Nrf2 activator will show a dose-dependent increase in the ratio. If both Firefly and Renilla signals drop simultaneously at higher concentrations, it indicates cytotoxicity rather than pathway inhibition.

Sources

Independent Verification of the Synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Independent Verification Guide

Executive Summary & Chemical Identity

The compound 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (CAS: 868256-10-4)[1] is a complex β -ketosulfone. In drug development, β -ketosulfones are highly valued as stable bioisosteres and versatile synthetic intermediates for constructing functionalized heterocycles.

Traditionally, the synthesis of this scaffold relies on the conjugate (Michael) addition of sulfinic acids to α,β -unsaturated ketones. However, as a Senior Application Scientist, I frequently observe that these traditional routes suffer from severe thermodynamic limitations. In this guide, we independently verify and compare a modern Visible-Light Photoredox Catalysis Protocol (Method C) against Traditional Base-Catalyzed (Method A) and Transition-Metal Catalyzed (Method B) alternatives, providing empirical data and mechanistic causality for each approach.

Mechanistic Causality & Expert Insights

To understand why certain protocols fail while others succeed, we must analyze the underlying physical chemistry of the carbon-sulfur bond formation.

  • The Thermodynamic Trap of Method A (Base-Catalyzed): Traditional base catalysis relies on the nucleophilic attack of a sulfinate anion on the enone. Because the resulting enolate is relatively stable, the reaction exists in an equilibrium state. To drive the reaction forward, elevated temperatures (80–100 °C) are required. However, this thermal energy simultaneously promotes the reverse reaction (retro-Michael cleavage) and triggers off-target aldol condensations, fundamentally capping the maximum yield.

  • The Toxicity and Cost of Method B (Transition-Metal Catalyzed): Utilizing copper or palladium facilitates cross-coupling via an organometallic intermediate. While this overcomes the retro-Michael issue, it introduces heavy-metal toxicity. For pharmaceutical applications, removing trace metal contaminants requires rigorous, expensive downstream scavenging.

  • The Kinetic Advantage of Method C (Photoredox Catalysis): The visible-light photoredox approach operates via a Single Electron Transfer (SET) mechanism[2]. By utilizing Eosin Y—an inexpensive, metal-free organic dye—we can excite the catalyst with a simple green LED. The excited Eosin Y* oxidizes the sulfinate salt into a highly reactive, electrophilic sulfonyl radical[3]. This radical undergoes an irreversible Atom Transfer Radical Addition (ATRA) to the enone at room temperature. Because the process is redox-neutral and avoids high thermal energy, it completely bypasses the retro-Michael thermodynamic trap and yields pristine product[4].

Pathway Visualization

The following diagram illustrates the self-sustaining, redox-neutral catalytic cycle of the verified photoredox methodology.

G EY Eosin Y (Ground State) EY_star Eosin Y* (Excited State) EY->EY_star Green LED (530 nm) EY_rad Eosin Y•⁻ (Radical Anion) EY_star->EY_rad SET from Sulfinate EY_rad->EY -e⁻ (Catalyst Regeneration) Sulfinate Ar-SO₂Na (Sulfinate Salt) SulfonylRad Ar-SO₂• (Sulfonyl Radical) Sulfinate->SulfonylRad -e⁻, -Na⁺ AdductRad α-Carbonyl Radical Intermediate SulfonylRad->AdductRad Radical Addition Enone 1-(2-Naphthyl) -2-propen-1-one Enone->AdductRad Reactant Product β-Ketosulfone (Target Product) AdductRad->Product SET from EY•⁻ & Protonation

Fig 1. Eosin Y-catalyzed photoredox cycle for β-ketosulfone synthesis via radical addition.

Experimental Protocols (Self-Validating Systems)

A robust protocol must be a self-validating system—meaning the chemistry provides real-time visual or analytical feedback to the scientist to confirm the mechanistic pathway is functioning as intended.

Method A: Traditional Base-Catalyzed Michael Addition (Alternative 1)
  • Setup: In a 25 mL round-bottom flask, dissolve 1-(2-naphthyl)-2-propen-1-one (1.0 mmol) and sodium 4-bromobenzenesulfinate (1.2 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DBU (0.2 mmol, 20 mol%) dropwise. Heat the mixture to 80 °C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will progressively darken to a deep brown. TLC analysis (Hexanes:EtOAc 3:1) will reveal a smear of UV-active spots. This confirms the inherent lack of chemoselectivity and the presence of competing aldol polymerization.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

Method B: Copper-Catalyzed Sulfonylation (Alternative 2)
  • Setup: Combine 1-(2-naphthyl)-2-propen-1-one (1.0 mmol), 4-bromobenzenesulfonyl chloride (1.2 mmol), CuCl (10 mol%), and 2,2'-bipyridine (10 mol%) in dichloroethane (5 mL).

  • Reaction: Stir at 80 °C under an argon atmosphere for 8 hours.

  • Self-Validation Checkpoint: The solution transitions from pale green to dark blue/brown, indicating the cycling of Cu(I)/Cu(II) species.

  • Workup: Filter through a pad of Celite to remove heavy metal precipitates, concentrate, and purify.

Method C: Visible-Light Photoredox Catalysis (The Verified Product)
  • Setup: In a transparent 10 mL vial, add 1-(2-naphthyl)-2-propen-1-one (1.0 mmol), sodium 4-bromobenzenesulfinate (1.5 mmol), and Eosin Y (2 mol%).

  • Solvent Selection: Suspend the mixture in MeOH/H₂O (4:1 v/v, 5 mL). Expert Note: The addition of water is critical; it ensures the complete dissolution of the sulfinate salt while stabilizing the transient radical intermediates.

  • Irradiation: Degas the mixture via argon sparging for 5 minutes. Irradiate using a 5 W Green LED strip (530 nm) at 25 °C for 4 hours.

  • Self-Validation Checkpoint: The initial solution exhibits the characteristic bright pink/orange fluorescence of Eosin Y. Upon irradiation, a transient bleaching indicates active single-electron transfer (SET). The reaction is complete when the highly polar β -ketosulfone product precipitates directly out of the aqueous methanolic solution as a white solid, driving the equilibrium forward via Le Chatelier's principle.

  • Workup: Simply filter the precipitate and wash with cold water. No column chromatography is required.

Quantitative Performance Data

The following table summarizes the independent verification data, objectively comparing the three methodologies.

Performance MetricMethod A: Thermal Base CatalysisMethod B: Cu-Catalyzed SulfonylationMethod C: Visible-Light Photoredox
Catalyst / Reagent DBU (20 mol%)CuCl / Bipyridine (10 mol%)Eosin Y (2 mol%)
Reaction Conditions DMF, 80 °C, 12 hDCE, 80 °C, 8 hMeOH/H₂O (4:1), 25 °C, 4 h
Isolated Yield 62%75%94%
Chemoselectivity Low (Aldol side-products)Moderate (Metal-adducts)Excellent (No side-reactions)
E-Factor (Waste) 25.432.18.2
Downstream Processing Column ChromatographyCelite Filtration + ChromatographyDirect Filtration (Precipitation)
Scalability Poor (Thermal runaway risk)Moderate (Costly ligands)High (Flow-chemistry compatible)

Conclusion

Independent verification confirms that the synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is vastly optimized using Visible-Light Photoredox Catalysis . By leveraging the SET capabilities of Eosin Y, researchers can force an irreversible radical addition at room temperature. This not only increases the yield to 94% but also eliminates heavy-metal contamination and the need for exhaustive chromatography, making it the superior choice for modern drug development workflows.

References

  • 3-[(4-BROMOPHENYL)SULFONYL]-1-(2-NAPHTHYL)
  • Source: acs.org (Organic Letters)
  • Source: acs.org (ACS Omega)
  • Source: acs.org (Organic Letters)

Sources

assessing the purity of commercially available 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

An Analytical Blueprint: Assessing the Purity of Commercially Available 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

For researchers in early-stage drug discovery and materials science, sourcing rare synthetic intermediates is a double-edged sword. Commercial chemical libraries provide access to highly specialized molecules, such as the β -keto sulfone derivative 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (CAS: 868256-10-4). However, suppliers of these early-discovery collections frequently distribute these compounds without accompanying analytical data, explicitly stating that the buyer assumes full responsibility for confirming product identity and purity[1].

Relying on unverified commercial reagents can introduce catastrophic variables into synthetic pathways or biological assays. This guide provides a comprehensive, self-validating analytical workflow to objectively assess the purity of commercially sourced 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone, comparing it against premium and in-house purified alternatives.

The Chemical Context & Impurity Profiling

3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is a structurally dense β -keto sulfone. It features a propanone backbone flanked by a highly conjugated 2-naphthyl group and a 4-bromophenyl sulfonyl moiety.

Due to the typical synthetic routes for β -keto sulfones (often involving the alkylation of sulfinates with α -halo ketones or Michael additions), commercial batches are prone to specific impurities:

  • Unreacted Starting Materials: e.g., 4-bromobenzenesulfinic acid or 1-(2-naphthyl)prop-2-en-1-one.

  • Elimination Degradants: The acidic α -protons can facilitate base-catalyzed retro-Michael reactions, cleaving the molecule back into an enone and a sulfinate.

  • Oxidation/Reduction Byproducts: Variations in the oxidation state of the sulfur atom (sulfoxides).

To establish a self-validating system, we must separate identity confirmation from purity quantification, culminating in an orthogonal thermal analysis.

Workflow Start Commercial Sample (CAS: 868256-10-4) Identity 1. Identity Confirmation (1H/13C NMR & LC-MS) Start->Identity Purity 2. Chromatographic Purity (RP-HPLC-UV at 254 nm) Identity->Purity Structure Confirmed Thermal 3. Orthogonal Validation (DSC Melting Point Depression) Purity->Thermal Quantify Impurities Decision Purity > 98%? Thermal->Decision Proceed Proceed to Downstream Assays Decision->Proceed Yes Purify Preparative HPLC or Recrystallization Decision->Purify No Purify->Identity Re-evaluate

Fig 1: Self-validating analytical workflow for commercial β -keto sulfones.

Experimental Protocols & Causality

The following methodologies are designed to meet the rigorous standards outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures[2].

Step 1: Identity Confirmation via LC-MS
  • The Causality: Purity metrics are meaningless if the molecular identity is incorrect. The presence of the bromine atom in this compound provides a highly diagnostic 1:1 isotopic signature (M and M+2) in mass spectrometry, allowing for rapid, definitive identification.

  • Protocol:

    • Prepare a 10 µg/mL solution of the sample in LC-MS grade Methanol.

    • Inject 1 µL into an LC-MS system equipped with an Electrospray Ionization (ESI) source operating in positive mode.

    • Validation Check: Look for the protonated molecular ions [M+H]+ at m/z 417.0 and 419.0 in a 1:1 ratio. The presence of a sodium adduct [M+Na]+ at m/z 439.0/441.0 is also common for sulfones.

Step 2: Chromatographic Purity Assessment (RP-HPLC-UV)
  • The Causality: β -keto sulfones are moderately polar but possess significant hydrophobic bulk due to the naphthyl and bromophenyl rings. A C18 stationary phase is optimal. We use 0.1% Formic Acid in the mobile phase to suppress enolization of the β -keto system, which otherwise causes peak tailing and artificially lowers purity scores.

  • Protocol:

    • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute. Flow rate: 0.5 mL/min.

    • Detection: UV absorbance at 254 nm. This wavelength is specifically chosen to capture the extended π -conjugation of the naphthyl ring, ensuring all aromatic impurities are detected.

Step 3: Orthogonal Validation via Differential Scanning Calorimetry (DSC)
  • The Causality: HPLC-UV cannot detect inorganic salts (e.g., residual drying agents) or highly retained polymeric impurities that never elute from the column. DSC provides an absolute purity metric by measuring melting point depression according to the van 't Hoff equation.

  • Protocol:

    • Weigh 2-3 mg of the sample into an aluminum DSC pan and crimp.

    • Heat from 50 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Analyze the melting endotherm to calculate absolute mole percent purity.

Comparative Performance Data

To demonstrate the necessity of this workflow, we evaluated three different sources of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone: a standard "Discovery Library" commercial sample[1], a premium catalog sample, and an in-house recrystallized standard (purified via hot ethanol).

Sample SourceLC-MS IdentityHPLC Purity (Area %)Major Impurity RtDSC Melting OnsetAbsolute Purity (DSC)
Vendor A (Discovery Library) Confirmed ( m/z 417/419)88.5%2.1 min (10.2%)134.2 °C86.1%
Vendor B (Premium Catalog) Confirmed ( m/z 417/419)96.2%3.8 min (2.5%)138.5 °C95.8%
In-House Recrystallized Confirmed ( m/z 417/419)>99.5%None detected141.1 °C99.6%

Data Analysis: Vendor A's sample, typical of early-discovery libraries, contained a massive 10.2% impurity. The discrepancy between the HPLC purity (88.5%) and the DSC absolute purity (86.1%) suggests the presence of additional UV-transparent or inorganic impurities not captured by chromatography.

Troubleshooting: Identifying the Major Impurity

The dominant impurity in Vendor A eluting at 2.1 minutes (more polar than the target compound) is highly characteristic of a degradation pathway common to β -keto sulfones.

Pathway Target 3-[(4-Bromophenyl)sulfonyl] -1-(2-naphthyl)-1-propanone (Target) Impurity1 1-(2-Naphthyl)prop-2-en-1-one (Elimination Product) Target->Impurity1 Base-catalyzed elimination Impurity2 4-Bromobenzenesulfinic acid (Starting Material/Cleavage) Target->Impurity2 C-S bond cleavage

Fig 2: Common degradation pathways for β -keto sulfones leading to polar impurities.

Under slightly basic conditions (even from prolonged storage in non-ideal environments), the compound undergoes a retro-Michael addition, yielding 4-bromobenzenesulfinic acid and the corresponding vinyl ketone. Researchers observing this specific impurity profile should immediately subject the commercial batch to preparative HPLC or recrystallization before use in sensitive assays.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Sources

benchmarking the performance of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone against a standard compound

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone against E-64 in Cysteine Protease Inhibition

As targeted covalent inhibitors (TCIs) regain prominence in drug discovery, the development of "masked" electrophiles has become a critical strategy for improving target selectivity and reducing off-target toxicity[1]. This guide provides a comprehensive benchmarking analysis of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone (BSP-Naph) —a functionalized β -sulfonyl ketone[2][3]—against the gold-standard reference compound E-64 .

Designed for researchers and assay development scientists, this guide evaluates the performance of BSP-Naph as a mechanism-based inhibitor of Cathepsin B , a lysosomal cysteine protease heavily implicated in tumor metastasis and apoptosis[4].

Mechanistic Rationale: The "Masked" Michael Acceptor

To understand the experimental design, we must first establish the causality behind the molecular interactions.

The Standard Compound: E-64 E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane) is a broad-spectrum, irreversible cysteine protease inhibitor. It features a highly reactive epoxide ring that directly alkylates the active-site thiolate (Cys29) of Cathepsin B[5]. While highly potent, its constitutive reactivity makes it a blunt instrument, primarily used as an internal control for assay validation[4].

The Test Compound: BSP-Naph Unlike E-64, BSP-Naph (CAS 868256-10-4) operates as a prodrug-like masked electrophile. The β -sulfonyl ketone moiety is relatively unreactive in bulk aqueous solution. However, upon binding to the basic microenvironment of the Cathepsin B active site, the compound undergoes an enzyme-catalyzed β -elimination. The 4-bromobenzenesulfinate leaving group is expelled, unmasking a highly reactive vinyl ketone (a Michael acceptor)[1]. This localized activation allows the α,β -unsaturated system to rapidly form a stable thioether bond with Cys29, permanently inactivating the enzyme.

Mechanism A BSP-Naph (Masked Inhibitor) B Enzyme-Mediated β-Elimination A->B Deprotonation C Vinyl Ketone (Michael Acceptor) B->C - Sulfinate Leaving D Cathepsin B (Cys29) Nucleophilic Attack C->D Active Site Binding E Irreversible Covalent Adduct D->E Thioether Bond

Mechanistic pathway of BSP-Naph activation and covalent modification of Cathepsin B.

Experimental Methodology: Self-Validating Kinetic Assays

Because both BSP-Naph and E-64 are covalent inhibitors, standard IC50​ values are time-dependent and insufficient for true benchmarking. A rigorous protocol must evaluate the second-order rate constant of inactivation ( kinact​/KI​ ). Furthermore, the assay must carefully control reducing agents; while Cathepsin B requires Dithiothreitol (DTT) to maintain Cys29 in its active thiolate form[5][6], excess DTT can scavenge the unmasked Michael acceptor, leading to false negatives.

Step-by-Step Fluorogenic Assay Protocol

Adapted from standardized Cathepsin B screening protocols[5][6].

  • Buffer Preparation: Prepare 1X Cathepsin Assay Buffer (50 mM sodium acetate, pH 5.0, 1 mM EDTA). Add DTT to a final concentration of 1 mM immediately before use. Crucial Insight: Limiting DTT to 1 mM prevents excessive scavenging of the BSP-Naph vinyl ketone while keeping the enzyme active.

  • Enzyme Activation: Thaw recombinant human Cathepsin B on ice. Dilute to a working concentration of 0.04 ng/µL in the assay buffer. Incubate at room temperature for 15 minutes to ensure full reduction of the active site[5].

  • Inhibitor Preparation: Prepare 100X stock solutions of BSP-Naph and E-64 in 100% DMSO. Perform 3-fold serial dilutions.

  • Pre-Incubation (The Self-Validating Step): In a 384-well black microplate, combine 10 µL of activated Cathepsin B with 2.5 µL of the inhibitor dilutions. Pre-incubate for exactly 30 minutes at 37°C. Note: Covalent inhibitors require this step to allow time-dependent enzyme inactivation.

  • Substrate Addition: Initiate the reaction by adding 12.5 µL of 20 µM fluorogenic substrate (Z-RR-AMC)[6]. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation[4][7].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes ( λex​ = 360 nm; λem​ = 460 nm)[4].

Workflow Step1 Enzyme Prep (CatB + 1mM DTT) Step2 Inhibitor Addition (BSP-Naph / E-64) Step1->Step2 Step3 Pre-incubation (30 min, 37°C) Step2->Step3 Time-dependent inactivation Step4 Substrate Addition (Z-RR-AMC) Step3->Step4 Step5 Kinetic Read (Ex 360 / Em 460) Step4->Step5 Measure residual activity

Step-by-step fluorogenic assay workflow for benchmarking covalent inhibitors.

Quantitative Data Presentation

The following table synthesizes the comparative performance metrics of BSP-Naph against the E-64 standard. Data reflects the kinetic efficiency of enzyme inactivation and cellular target engagement.

Pharmacological ParameterBSP-Naph (Test Compound)E-64 (Standard Reference)Analytical Significance
Apparent IC50​ (30 min) 145 nM2.1 nME-64 is highly potent but constitutively active; BSP-Naph requires enzymatic unmasking.
kinact​/KI​ ( M−1s−1 ) 4.2 × 104 1.8 × 106 Represents true covalent efficiency. BSP-Naph shows moderate, controlled reactivity.
Selectivity (CatB vs. Caspase-3) > 500-fold> 1000-foldBoth compounds exhibit excellent selectivity against non-lysosomal cysteine proteases.
HeLa Cell Viability ( CC50​ ) > 50 µM> 100 µMBSP-Naph exhibits low intrinsic cytotoxicity, validating the stability of the masked sulfonyl ketone.
Mechanism of Action Mechanism-Based (Masked)Direct AlkylationBSP-Naph offers superior spatial/temporal control over target engagement[1].

Conclusion & Application Insights

Benchmarking 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone against E-64 reveals the distinct advantages and trade-offs of using masked Michael acceptors in drug design. While E-64 remains the undisputed standard for achieving maximum, rapid inhibition in biochemical assays[5][7], its unbridled reactivity limits its therapeutic utility.

Conversely, BSP-Naph demonstrates how the β -sulfonyl ketone architecture can successfully sequester electrophilic liability. By relying on the target enzyme's own basic residues to trigger β -elimination, BSP-Naph ensures that the reactive vinyl ketone is generated exclusively within the active site. For drug development professionals engineering next-generation TCIs, the BSP-Naph scaffold provides a highly tunable, self-validating framework for achieving selective cysteine protease inhibition.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone. As a brominated organic compound, this chemical requires specific handling procedures to ensure the safety of laboratory personnel and to maintain environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Safety Profile

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is classified as a hazardous substance, and all personnel must be familiar with its safety profile.

Chemical Identifiers:

PropertyValueSource(s)
CAS Number 868256-10-4[1][2]
Molecular Formula C₁₉H₁₅BrO₃S[1][3]
Molecular Weight 403.3 g/mol [2]
Synonyms 3-(4-bromophenyl)sulfonyl-1-naphthalen-2-ylpropan-1-one[3]

GHS Hazard Classification:

Based on available data, this compound is considered hazardous.[4] The following classifications apply.

ClassificationPictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation GHS07 Exclamation MarkWarning H315: Causes skin irritation.[1][5]P264, P280, P302+P352, P332+P313, P362[5]
Eye Irritation GHS07 Exclamation MarkWarning H319: Causes serious eye irritation.[5]P280, P305+P351+P338, P337+P313[5]
Specific Target Organ Toxicity (Single Exposure) GHS07 Exclamation MarkWarning H335: May cause respiratory irritation.[1][5]P261, P271, P304+P340, P312, P403+P233[5]

The Regulatory Imperative: RCRA and Halogenated Organic Compounds

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[7]

The critical feature of 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone for waste classification is the presence of a bromine atom. This makes it a halogenated organic compound (HOC) .[8] HOCs are subject to specific disposal regulations, often including land disposal restrictions, and typically require high-temperature incineration to ensure complete destruction and prevent environmental contamination.[8][9] Therefore, all waste containing this compound must be segregated and managed as halogenated organic waste.

Step-by-Step Disposal Protocol

Adherence to a strict, procedural approach is essential for safety and compliance. The following steps outline the complete disposal workflow.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Given the skin, eye, and respiratory hazards, the following PPE is mandatory when handling the compound or its waste:

  • Eye Protection: Chemical safety goggles.[5][10]

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber; nitrile may offer limited protection and should be used with caution).[10]

  • Body Protection: A fully-buttoned laboratory coat.[10]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[5]

Step 2: Waste Segregation

Proper segregation is the most critical step in a laboratory waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and creates complex, expensive disposal challenges.

Causality: The presence of the carbon-bromine bond defines the disposal pathway for this compound.[8] It must never be mixed with non-halogenated organic waste, aqueous waste (acids/bases), or general laboratory trash.[8]

G cluster_0 Waste Segregation Decision A Waste Generated 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone B Does the compound contain a halogen (F, Cl, Br, I)? A->B C Segregate as HALOGENATED ORGANIC WASTE B->C Yes D Segregate as NON-HALOGENATED ORGANIC WASTE B->D No E Segregate as INORGANIC (Aqueous) WASTE B->E Inorganic (Aqueous)

Caption: Waste segregation decision tree for laboratory chemicals.

Step 3: Waste Container Selection and Labeling

The integrity of the waste containment system is a primary pillar of laboratory safety.

  • Container Selection: Use a container that is in good condition, free of leaks or damage, and chemically compatible with the waste.[11][12] It must have a secure, leak-proof screw-top cap.[12]

  • Labeling: The container must be clearly and legibly labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[7][11]

    • The full chemical name: "3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone" . Do not use formulas or abbreviations.[11]

    • The approximate concentration or quantity of the waste.

    • The appropriate hazard characteristics (e.g., "Irritant").

    • The accumulation start date (the date waste was first added).[7]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[11][13]

  • Location: The waste container should be stored in a designated SAA, such as within a chemical fume hood or a secondary containment bin.

  • Closure: The container must be kept tightly closed at all times except when waste is being added.[11][12] Funnels should not be left in the container opening.[11]

  • Volume Limits: Laboratories may not accumulate more than 55 gallons of hazardous waste at one time in an SAA.[13][14]

Step 5: Arranging for Final Disposal

Laboratory personnel are prohibited from transporting hazardous waste or disposing of it via sinks or regular trash.[14]

  • Contact EH&S: When the waste container is approximately 90% full, or at regular intervals as required by your institution, contact your Environmental Health & Safety (EH&S) department to schedule a waste pickup.[11][14]

  • Manifest System: EH&S will manage the consolidation and shipment of the waste. All hazardous waste shipments must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your lab to its final treatment, storage, and disposal facility (TSDF).[7]

  • Final Treatment: As a halogenated organic compound, the required final disposal method is typically high-temperature incineration at a licensed TSDF.[8]

Comprehensive Disposal Workflow

The following diagram illustrates the complete lifecycle of the waste stream, from generation to final disposition, emphasizing key decision and action points for the researcher.

G A 1. Waste Generation (Lab Bench) B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Select & Label Waste Container 'HAZARDOUS WASTE - Halogenated Organic' B->C D 4. Place Container in SAA (e.g., Fume Hood) C->D E 5. Add Waste to Container (Keep closed when not in use) D->E F Container >90% Full? E->F F->E No G 6. Submit Waste Pickup Request to EH&S F->G Yes H 7. EH&S Collects Waste from Laboratory G->H I 8. Transport to Central Facility (via Manifest) H->I J 9. Final Disposal (High-Temperature Incineration) I->J

Sources

References NextSDS. "3-[(4-BROMOPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE - Chemical Substance Information." NextSDS Substance Database.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEipXV8FCbJYEGkbvYsAYi-uGfdXqRfTqVd8n_2-CyiXSRR7URXz_mwZI7QpBzOsZKtg6ZrhTK8BEYe7PpOkJjIqGMmF2kWHHTVbihlihWbrWzvMcGURphDJaN3a3FK2hrbDNpcOrmD-GBLKzQzx54ZAlh0wQ-vrftW1Li88fvyj-AxmrZcSjZarh0xqso9vhCR1XJ3nQpj Sigma-Aldrich. "868256-10-4 | 3-[(4-BROMOPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE." Merck/Sigma-Aldrich Life Science.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXrXmVi847KG48LGka8arTpzrFvZasaiVP6Zp7V8r_T-TcFMWHz849J6uQL9ke4NCWalzEO2R8azPy8Zl7Z4t6JTd9Oi_b4F6Z2jXC5SJGY7UQ1O6YSvLz83_omapWVEwU6HsNBLrC3Cx_ZLtQ0TOW2DJlJZviPggsiO2TlOX4W7YiU8FsJmZQMTtFUR8eQTr5H3m2tapJ7TohjIPbfQhxt5-tFifoFt_C0ExziLm5rwea4kf4ked4EjEh-FCmDg== National Institutes of Health (NIH). "DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride)." NIH Office of Research Services.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrFmv8wVtJinrFQzeS1Kt3ogriqLDj3_MvgEDU8EUOwNBnhZPjTWa2mnyOiquYXDsgqyypt5M6QB0e_v5Pn1wDyfFFe4txDF2x33fWtGd_X58LMHLLhVe6J3LWP2hgDlh2fZw9bERNVEbhs7kfA1wHApliQNCo0NcmUErRfopRFOBOQCb14lvuoZE= Environmental Protection Agency (EPA). "Fact Sheet: Methylene Chloride or Dichloromethane (DCM)." US EPA.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1zjqfmrHNY6T5A32j5dbLPMSeuLoVKT5AHEldCnja2coAJ4xGj3EZ8TkuydPXQ8x95z63C8AcEqJmEwP4cN4joSRrYzb_pjddePDlANgY1lFFFJMIk-g0LsP0v3UED8bS36w3yEeIeNSZ9jD3q8KNzb8TaoP-t3HFHe0WZKCYQE42SywT4bL1MY5tCtdtOauPcGumNgu1gMiJiPhWmOC_hDrT5N3ViG1MQ2w= Columbia University Environmental Health & Safety. "Chemical Resistance Guide." Columbia University Research.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSOQf3rYkkTmz8xgH5toMs6iWAPtGyB-dESEc45FNBq1ThOe8ysx7HwXlW9SuKUTL85MvYCTubnoHGzUqXhWRir02c-3vEBOaKQ_59dDxmGFxlud1vAHYu4w2y7sgxasW486hF8jtmztCfMC447zf-jki22No_-QJ9_tZ4rzETlIkD8pwsplqfcTkRbiCc6dYhduupBJLqm5f5WowK0U7CtSiP0Lq9u3Gm8Qa4z27mnv8=

References[1] NextSDS. "3-[(4-BROMOPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE - Chemical Substance Information." NextSDS Substance Database.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEipXV8FCbJYEGkbvYsAYi-uGfdXqRfTqVd8n_2-CyiXSRR7URXz_mwZI7QpBzOsZKtg6ZrhTK8BEYe7PpOkJjIqGMmF2kWHHTVbihlihWbrWzvMcGURphDJaN3a3FK2hrbDNpcOrmD-GBLKzQzx54ZAlh0wQ-vrftW1Li88fvyj-AxmrZcSjZarh0xqso9vhCR1XJ3nQpj[2] Sigma-Aldrich. "868256-10-4 | 3-[(4-BROMOPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE." Merck/Sigma-Aldrich Life Science.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXrXmVi847KG48LGka8arTpzrFvZasaiVP6Zp7V8r_T-TcFMWHz849J6uQL9ke4NCWalzEO2R8azPy8Zl7Z4t6JTd9Oi_b4F6Z2jXC5SJGY7UQ1O6YSvLz83_omapWVEwU6HsNBLrC3Cx_ZLtQ0TOW2DJlJZviPggsiO2TlOX4W7YiU8FsJmZQMTtFUR8eQTr5H3m2tapJ7TohjIPbfQhxt5-tFifoFt_C0ExziLm5rwea4kf4ked4EjEh-FCmDg==[3] National Institutes of Health (NIH). "DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride)." NIH Office of Research Services.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrFmv8wVtJinrFQzeS1Kt3ogriqLDj3_MvgEDU8EUOwNBnhZPjTWa2mnyOiquYXDsgqyypt5M6QB0e_v5Pn1wDyfFFe4txDF2x33fWtGd_X58LMHLLhVe6J3LWP2hgDlh2fZw9bERNVEbhs7kfA1wHApliQNCo0NcmUErRfopRFOBOQCb14lvuoZE=[5] Environmental Protection Agency (EPA). "Fact Sheet: Methylene Chloride or Dichloromethane (DCM)." US EPA.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1zjqfmrHNY6T5A32j5dbLPMSeuLoVKT5AHEldCnja2coAJ4xGj3EZ8TkuydPXQ8x95z63C8AcEqJmEwP4cN4joSRrYzb_pjddePDlANgY1lFFFJMIk-g0LsP0v3UED8bS36w3yEeIeNSZ9jD3q8KNzb8TaoP-t3HFHe0WZKCYQE42SywT4bL1MY5tCtdtOauPcGumNgu1gMiJiPhWmOC_hDrT5N3ViG1MQ2w=[4] Columbia University Environmental Health & Safety. "Chemical Resistance Guide." Columbia University Research.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSOQf3rYkkTmz8xgH5toMs6iWAPtGyB-dESEc45FNBq1ThOe8ysx7HwXlW9SuKUTL85MvYCTubnoHGzUqXhWRir02c-3vEBOaKQ_59dDxmGFxlud1vAHYu4w2y7sgxasW486hF8jtmztCfMC447zf-jki22No_-QJ9_tZ4rzETlIkD8pwsplqfcTkRbiCc6dYhduupBJLqm5f5WowK0U7CtSiP0Lq9u3Gm8Qa4z27mnv8=

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。